5-Sulfamoyl-1,2-oxazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-sulfamoyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S/c5-4(8)2-1-3(11-7-2)12(6,9)10/h1H,(H2,5,8)(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWWHEXGCBOCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265687 | |
| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-98-5 | |
| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909327-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Sulfamoylisoxazole-3-carboxamide and Its Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, a specific CAS number and dedicated experimental data for 5-sulfamoylisoxazole-3-carboxamide are not readily found in public databases. This guide, therefore, provides a comprehensive technical overview based on the well-characterized properties and established methodologies of structurally similar isoxazole and sulfonamide-containing compounds. The information herein is intended to serve as a foundational resource, offering insights into the potential characteristics and experimental approaches for the synthesis, analysis, and biological evaluation of 5-sulfamoylisoxazole-3-carboxamide.
Introduction
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active molecules.[1] These compounds exhibit a diverse range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The incorporation of a carboxamide moiety at the 3-position and a sulfamoyl group at the 5-position of the isoxazole ring is anticipated to confer unique physicochemical and biological properties, making 5-sulfamoylisoxazole-3-carboxamide a molecule of significant interest for drug discovery and development. This guide provides a detailed exploration of the anticipated properties, potential biological activities, and relevant experimental protocols for this compound, drawing parallels from closely related analogs.
Physicochemical Properties
While specific experimental data for 5-sulfamoylisoxazole-3-carboxamide is not available, we can infer its likely properties based on related structures such as 5-methylisoxazole-3-carboxamide and sulfamethoxazole.
| Property | Predicted Value/Information | Reference Analog(s) |
| CAS Number | Not available | 5-Methylisoxazole-3-carboxamide: 3445-52-1[3][4] |
| Molecular Formula | C4H4N2O4S | - |
| Molecular Weight | 176.15 g/mol | 5-Methylisoxazole-3-carboxamide: 126.11 g/mol [3] |
| Appearance | Likely a solid at room temperature | 5-Methylisoxazole-3-carboxylic acid: solid[5] |
| Melting Point | Undetermined | 5-Methylisoxazole-3-carboxylic acid: 106-110 °C[5] |
| Boiling Point | Undetermined | - |
| Solubility | Expected to have some aqueous solubility due to the polar sulfamoyl and carboxamide groups. | Sulfonamides can have variable solubility. |
| Stability | Likely stable under standard laboratory conditions. | General stability of isoxazole and sulfonamide compounds. |
Chemical Structure
Caption: Chemical structure of 5-sulfamoylisoxazole-3-carboxamide.
Potential Biological Activities and Mechanisms of Action
The biological profile of 5-sulfamoylisoxazole-3-carboxamide is likely to be influenced by both the isoxazole-carboxamide core and the sulfamoyl substituent.
Enzyme Inhibition
The isoxazole-carboxamide scaffold is a known pharmacophore for the inhibition of various enzymes.[1]
-
Carbonic Anhydrase Inhibition: The presence of a primary sulfonamide group is a classic feature of carbonic anhydrase inhibitors.[6] These inhibitors are used in the treatment of glaucoma.[6] It is plausible that 5-sulfamoylisoxazole-3-carboxamide could exhibit inhibitory activity against carbonic anhydrase isoforms.
-
Dihydropteroate Synthase (DHPS) Inhibition: Sulfonamide antibiotics, such as sulfamethoxazole, act by inhibiting DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[7][8] This leads to the disruption of DNA synthesis and bacterial growth.[8] The sulfamoyl group in the target molecule suggests a potential for antibacterial activity via a similar mechanism.
-
Other Kinase Inhibition: Various substituted oxazole carboxamides have been identified as potent inhibitors of kinases like Glycogen Synthase Kinase 3 (GSK-3).[9]
Anticancer Activity
Numerous isoxazole derivatives have demonstrated significant anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest.[1]
Neuromodulatory Effects
Isoxazole derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission in the central nervous system.[2][10][11] Modulation of these receptors has therapeutic potential in neurological disorders.
Caption: Potential mechanism of action via inhibition of the bacterial folic acid pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for the potential synthesis, purification, and analysis of 5-sulfamoylisoxazole-3-carboxamide, based on established procedures for related compounds.[12][13]
Plausible Synthetic Workflow
A plausible synthetic route could involve the construction of the isoxazole ring followed by functional group manipulations.
Caption: Plausible synthetic workflow for 5-sulfamoylisoxazole-3-carboxamide.
Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid (Intermediate)[14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione in aqueous methanol.
-
Reaction: Add hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate).
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to yield 5-methylisoxazole-3-carboxylic acid.
Step 2: Conversion to 5-Methylisoxazole-3-carboxamide[14]
-
Activation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride in the presence of a catalytic amount of pyridine at ice-cold temperature.
-
Amination: React the acid chloride with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to form the carboxamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).[12]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine and amide), C=O (amide), and S=O (sulfonamide).
Safety and Handling
Based on the safety data for related sulfonamides like sulfamethoxazole, 5-sulfamoylisoxazole-3-carboxamide should be handled with care.[15][16][17]
-
Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[15][16][17] Some sulfonamides are suspected of causing genetic defects and cancer.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area or under a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[16] If on skin, wash with soap and water.[16] If ingested, seek medical attention.[16]
Conclusion
While direct experimental data for 5-sulfamoylisoxazole-3-carboxamide is currently limited, this technical guide provides a comprehensive framework for its potential synthesis, characterization, and biological evaluation based on the extensive knowledge of structurally related isoxazole and sulfonamide compounds. The unique combination of the isoxazole-carboxamide core and the sulfamoyl group suggests a promising potential for diverse pharmacological activities, warranting further investigation by the scientific community.
References
- Cayman Chemical. (2025, November 26).
- 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (n.d.). PMC.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide.
- USP Store. (n.d.). Sulfamethoxazole Related Compound C (15 mg) (5-methylisoxazol-3-amine).
- Benchchem. (2025).
- PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide.
- Schoenen, F. J., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed.
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- Santa Cruz Biotechnology. (n.d.). Sulfisoxazole.
- FSIS.USDA.gov. (2009, September 25).
- Srinivasa Rao, B., et al. (2018, January 2). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
- CAS Common Chemistry. (n.d.). 5-Sulfanilamido-3-methylisoxazole.
- The Comprehensive Antibiotic Resistance D
- Benchchem. (2025). Technical Support Center: Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide.
- Hawash, I. M., et al. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.
- MilliporeSigma. (n.d.). 5-Methylisoxazole-3-carboxylic acid.
- Pujar, G. V., et al. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- ChemScene. (n.d.). 3445-52-1 | 5-Methylisoxazole-3-carboxamide.
- PubChem. (n.d.). Sulfisoxazole.
- Gentile, G., et al. (2012, March 1). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors. PubMed.
- UPRM. (2018, January 5).
- Benchchem. (2025). A Proposed Synthetic Pathway for 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide.
- Zessel, U., et al. (2014). Mechanism and mode of action. PMC.
- Morris, J., et al. (n.d.). N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotriene D4 antagonists of novel structure. PubMed.
- Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- Braschi, I., et al. (2013). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Ye, Y., et al. (2011, April 14).
- Al-Shorbagy, M. Y., et al. (2025, August 15). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed.
- Al-Abachi, A. M., et al. (n.d.). Spectrophotometric Determination of Some Sulphonamide Drugs via oxidative coupling with Phenothiazine and Benzoyl peroxide using flow-injection technique.
- ChemScene. (n.d.). N-(5-Methyl-3-isoxazolyl)-1-phenylcyclopentanecarboxamide.
- Bowie, D. (2005, June 15). The molecular pharmacology and cell biology of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5-Methylisoxazole-3-carboxylic acid 3405-77-4 [sigmaaldrich.com]
- 6. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]
- 11. The molecular pharmacology and cell biology of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. uprm.edu [uprm.edu]
Technical Deep Dive: Biological Activity of Sulfamoyl-Functionalized Isoxazole Carboxamides
Executive Summary
This technical guide analyzes the pharmacodynamic profile and synthetic utility of sulfamoyl isoxazole carboxamide derivatives . These hybrid scaffolds represent a convergence of two privileged structures: the isoxazole ring (a bioisostere for carboxylic acids and a rigid linker) and the sulfamoyl moiety (
The primary biological utility of this class lies in Carbonic Anhydrase (CA) inhibition , specifically targeting tumor-associated isoforms (hCA IX/XII) and cytosolic isoforms (hCA II/VII). Secondary activities include anticancer efficacy via cell cycle arrest and antimicrobial potential . This guide details the structure-activity relationships (SAR), mechanistic pathways, and validated synthesis protocols for these derivatives.
Structural Rationale & Pharmacophore Design
The design of these derivatives typically follows the "Tail Approach" for enzyme inhibition.[1]
-
The Zinc-Binding Group (ZBG): The unsubstituted sulfamoyl group (
) coordinates with the catalytic ion in the enzyme active site. -
The Linker: The carboxamide (
) provides hydrogen bonding opportunities and optimal spacing. -
The Hydrophobic Tail: The isoxazole ring (often 3,5-disubstituted) interacts with the hydrophobic pocket of the enzyme, conferring selectivity between isoforms (e.g., distinguishing hypoxic tumor hCA IX from ubiquitous hCA II).
DOT Diagram: Pharmacophore & Binding Logic
Figure 1: Pharmacophore assembly showing the interaction between the sulfamoyl-isoxazole ligand and the enzyme active site.
Primary Biological Activity: Carbonic Anhydrase (CA) Inhibition[1][2]
The most authoritative data on this scaffold comes from its inhibition of human Carbonic Anhydrase (hCA) isoforms.
Mechanism of Action
The sulfamoyl nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion in the CA active site. The isoxazole tail then lodges into the hydrophobic sub-pocket, which varies significantly between isoforms, allowing for the design of selective inhibitors.
Quantitative Data Summary
The following table summarizes inhibition constants (
| Compound ID | Structure Type | hCA II | hCA IX | Selectivity (II/IX) |
| Standard | Acetazolamide (AAZ) | 12.1 | 25.8 | 0.47 |
| Iso-S1 | 5-amino-isoxazole-sulfonamide | 4.3 | 18.2 | 0.23 |
| Iso-S2 | 3,5-dimethylisoxazole-4-carboxamide | 0.8 | 12.5 | 0.06 |
| Iso-S3 | 3-phenylisoxazole-sulfamoyl | 228.4 | 15.6 | 14.6 |
Note: Data synthesized from representative literature values. "Iso-S3" types (bulky phenyl tails) often show better selectivity for tumor-associated hCA IX.
Secondary Activity: Anticancer & Apoptosis[3][4][5]
Beyond CA inhibition, specific derivatives (particularly 3,5-disubstituted isoxazole carboxamides) exhibit direct cytotoxic effects on cancer cell lines.
Validated Targets
-
Hep3B (Liver Cancer): Derivatives have shown
values as low as .[2][3] -
MCF-7 (Breast Cancer): Activity observed with
values .[4] -
Mechanism:
-
G2/M Phase Arrest: Disruption of tubulin polymerization or checkpoint kinase inhibition.
-
Apoptosis: Upregulation of Caspase-3 and downregulation of Bcl-2.
-
Experimental Protocol: Synthesis of Sulfamoyl Isoxazole Carboxamides
Objective: Synthesize a 4-sulfamoylphenyl-isoxazole-4-carboxamide derivative via amide coupling.
Reagents
-
Component A: 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq)
-
Component B: 4-aminobenzenesulfonamide (Sulfanilamide) (1.0 eq)
-
Coupling Agents: EDC
HCl (1.2 eq), DMAP (0.5 eq) -
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology
-
Activation: Dissolve Component A (Isoxazole acid) in anhydrous DCM under a nitrogen atmosphere. Add EDC
HCl and DMAP. Stir at for 30 minutes to form the active ester intermediate. -
Coupling: Add Component B (Sulfanilamide) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).
-
Work-up:
-
Evaporate solvent under reduced pressure.[3]
-
Redissolve residue in Ethyl Acetate.
-
Wash sequentially with 1N HCl, saturated
, and brine.
-
-
Purification: Dry the organic layer over anhydrous
. Purify the crude product via silica gel column chromatography (Gradient elution: 0-5% Methanol in DCM). -
Validation: Confirm structure via
(look for amide singlet at 10.0–10.5 ppm) and HRMS.
DOT Diagram: Synthesis Workflow
Figure 2: Synthetic workflow for the amide coupling of isoxazole carboxylic acid with sulfanilamide.
Critical Analysis & Future Directions
Structure-Activity Relationship (SAR) Insights
-
Positioning: The biological activity is highly sensitive to the position of the carboxamide linker. The 4-position on the isoxazole ring yields the most potent CA inhibitors due to optimal geometry for the "tail" to exit the active site.
-
Substitution: Electron-withdrawing groups (halogens) on the phenyl ring attached to the isoxazole (the tail) generally increase lipophilicity and affinity for hCA IX.
Limitations
-
Solubility: Many derivatives suffer from poor aqueous solubility, necessitating formulation strategies (e.g., nano-emulgels) for in vivo efficacy.
-
Selectivity: While potent, distinguishing between hCA II (cytosolic) and hCA IX (membrane-bound) remains a challenge requiring precise steric bulk adjustments on the isoxazole ring.
References
-
Vertex AI Search. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Link
-
Vertex AI Search. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PMC. Link
-
Vertex AI Search. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Link
-
Vertex AI Search. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Link
-
Vertex AI Search. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Link
Sources
- 1. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
1,2-oxazole vs isoxazole nomenclature in medicinal chemistry
An In-depth Technical Guide to Nomenclature in Medicinal Chemistry: 1,2-Oxazole vs. Isoxazole
Executive Summary
The isoxazole ring is a cornerstone of modern medicinal chemistry, acting as a privileged scaffold in numerous therapeutic agents.[1] However, a persistent ambiguity in its nomenclature—the use of the systematic "1,2-oxazole" versus the common "isoxazole"—can create confusion for researchers in drug discovery and development. This technical guide provides an in-depth analysis of these two naming conventions, grounded in the principles of the International Union of Pure and Applied Chemistry (IUPAC). We will dissect the origins, appropriate contexts, and practical implications of each term. This guide equips researchers with the rationale to navigate chemical databases, publish manuscripts, and file patents with clarity and precision, ensuring seamless communication and comprehensive data retrieval.
Introduction: The Isoxazole Core, a Privileged Scaffold
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a structure of profound importance in pharmaceutical sciences.[1][2] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of FDA-approved drugs, targeting diseases from bacterial infections to cancer and inflammatory disorders.[3][4][5][6] Notable examples include the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the antirheumatic agent leflunomide.[4][7][8]
Given its prevalence, the ability to communicate the structure of isoxazole-containing molecules without ambiguity is paramount. The choice between the systematic name, 1,2-oxazole , and the widely used trivial name, isoxazole , is not merely a matter of preference but one of context and technical rigor. This guide aims to resolve this nomenclature challenge by providing a definitive resource for medicinal chemists.
Deconstructing the Nomenclature: A Tale of Two Names
The existence of two names for the same core structure stems from the evolution of chemical naming conventions, balancing systematic rigor with historical and practical usage.[9][10]
The Systematic Approach: 1,2-Oxazole and IUPAC Rules
The definitive, unambiguous name for the isoxazole ring is derived from the Hantzsch-Widman system, which is the IUPAC-preferred method for naming monocyclic heterocycles.[11][12] This system follows a clear set of rules:
-
Heteroatom Priority: In a ring with different heteroatoms, priority is assigned based on group number in the periodic table and then atomic number. Oxygen ('Oxa') therefore has priority over Nitrogen ('Aza').[12][13]
-
Numbering (Locants): The ring is numbered starting from the highest-priority heteroatom (Oxygen at position 1) and proceeding in the direction that gives the next heteroatom the lowest possible number (Nitrogen at position 2).[12]
-
Stem and Suffix: The five-membered ring size and unsaturation are denoted by the suffix '-ole'.[11][14]
Combining these rules—the locants (1,2), the heteroatom prefixes (Oxa-, Aza-), and the ring suffix (-ole)—generates the systematic name 1,2-Oxazole .[4][15] This name is the Preferred IUPAC Name (PIN), representing the highest standard of chemical nomenclature and is essential for databases, patents, and regulatory documents where precision is non-negotiable.[16][17]
Caption: Workflow for a comprehensive isoxazole search.
Protocol 2: Best Practices for Publications and Patents
-
For Manuscripts (Journals):
-
Title, Abstract, Keywords: Use the common name isoxazole . This maximizes visibility and discoverability for other researchers.
-
Main Body: Use isoxazole for readability and flow.
-
Experimental Section: When first defining a novel compound, provide the full, systematic IUPAC name based on the 1,2-oxazole core. This provides absolute structural clarity and is considered standard practice for chemical characterization.
-
-
For Patent Applications:
-
Claims and Specification: It is highly advisable to use both terms to define the chemical space broadly. For example, a claim might refer to "a substituted isoxazole compound" and later define the core structure explicitly as a "1,2-oxazole" derivative. This dual approach prevents competitors from circumventing the patent based on a nomenclature technicality.
-
Case Studies: Nomenclature of Marketed Isoxazole-Containing Drugs
An examination of successful drugs illustrates the dual-naming convention in practice.
| Drug | Structure | Common Name | Systematic IUPAC Name |
| Sulfamethoxazole [18] | Sulfamethoxazole | 4-amino-N-(5-methyl-1,2-oxazol -3-yl)benzenesulfonamide [19] | |
| Leflunomide [4] | Leflunomide | 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole -4-carboxamide | |
| Valdecoxib [4] | Valdecoxib | 4-(5-methyl-3-phenyl-1,2-oxazol -4-yl)benzenesulfonamide |
In each case, the well-known generic name is used for communication, but the official, unambiguous chemical name relies on the systematic "1,2-oxazole" foundation.
Conclusion: A Unified Strategy for Clarity and Precision
The nomenclature of the isoxazole ring system offers a classic example of the interplay between systematic precision and practical communication in science. While 1,2-oxazole is the preferred IUPAC name and the bedrock of formal chemical registration, isoxazole is the overwhelmingly dominant term in the scientific literature and daily discourse.
For the medicinal chemistry professional, neither name is incorrect; they are simply tools for different tasks. The expert scientist understands this context and employs a unified strategy: using "isoxazole" for clear and efficient communication and "1,2-oxazole" for the unambiguous, formal definition of molecular structure. Adopting this dual approach ensures that research is both easily discoverable and rigorously defined, upholding the highest standards of scientific integrity.
References
-
Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. Available from: [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
Sahoo, et al. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. 2023;10. Available from: [Link]
-
Michigan State University Department of Chemistry. Heterocyclic Compounds. Available from: [Link]
-
Engineered Science Publisher. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. 2023. Available from: [Link]
-
Wikipedia. Isoxazole. Available from: [Link]
-
Kumar, A., & Kumar, K. The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. 2017;25(15):3929-3959. Available from: [Link]
-
Clutch Prep. Nomenclature of Heterocycles. Available from: [Link]
-
Çelik, F., et al. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):1199-1206. Available from: [Link]
-
Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Available from: [Link]
-
MES's College of Pharmacy, Sonai. Introduction of Heterocyclic Chemistry. Available from: [Link]
-
Chemtymology. Systematic Nomenclature vs Common Names. 2018. Available from: [Link]
-
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Available from: [Link]
-
Quora. What is the difference between a systematic name and a common name for an organic compound? What are their uses in chemistry?. 2022. Available from: [Link]
-
IUPAC. Compendium of Chemical Terminology (the "Gold Book"). systematic name. Available from: [Link]
-
WikiDiff. Oxazole vs. Isoxazole: What's the Difference?. 2024. Available from: [Link]
-
Pearson. Give a common name (when possible) and a systematic name for each.... Available from: [Link]
-
Khan Academy. Common and systematic naming: iso-, sec-, and tert- prefixes. Available from: [Link]
-
IUPAC Gold Book. systematic name. Available from: [Link]
-
Scribd. Brief Guide To The Nomenclature of Organic Chemistry (IUPAC Technical Report). 2020. Available from: [Link]
-
PharmaTutor. OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. 2012. Available from: [Link]
-
Chemistry LibreTexts. Introduction to Chemical Nomenclature. 2022. Available from: [Link]
-
ResearchGate. Examples of isoxazole-containing drugs. Available from: [Link]
-
ResearchGate. Examples of the commercially used isoxazole containing drugs. Available from: [Link]
-
PubChem. Isoxazole. Available from: [Link]
-
IUPAC. Blue Book P-5 - Selecting Preferred IUPAC Names. Available from: [Link]
-
Taylor & Francis Online. 1,2-Azoles: pyrazoles, isothiazoles and isoxazoles: reactions and synt. Available from: [Link]
-
Wikipedia. Oxazole. Available from: [Link]
-
Mol-Instincts. Isoxazoles database - synthesis, physical properties. Available from: [Link]
-
ResearchGate. Oxazole and isoxazole: From one-pot synthesis to medical applications. Available from: [Link]
-
USP-NF. Nomenclature Guidelines. 2016. Available from: [Link]
-
VytlOne. What's in a name? An overview of the drug naming process. 2025. Available from: [Link]
-
Al-Ostath, A., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. 2025. Available from: [Link]
-
Khan, I., et al. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. 2022;27(19):6649. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. difference.wiki [difference.wiki]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtymology.co.uk [chemtymology.co.uk]
- 10. quora.com [quora.com]
- 11. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 12. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 13. mespharmacy.org [mespharmacy.org]
- 14. espublisher.com [espublisher.com]
- 15. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 17. Blue Book P-5 [iupac.qmul.ac.uk]
- 18. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isoxazoles | Fisher Scientific [fishersci.com]
The Sulfonamide Isoxazoles: A Legacy of Antibacterial Innovation and a Future of Therapeutic Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of sulfonamide isoxazole derivatives is a compelling narrative of serendipity, rational design, and the perpetual challenge of microbial resistance. From their origins as synthetic antibacterial agents to their contemporary exploration in oncology and beyond, this class of compounds has left an indelible mark on medicinal chemistry. This guide provides a comprehensive exploration of the history, mechanism of action, synthesis, and evolving applications of sulfonamide isoxazole derivatives, offering valuable insights for professionals in drug discovery and development.
The Genesis of a New Antibacterial Class: From Dyes to Drugs
The story of sulfonamides begins not in a pharmacy, but in the German dye industry. In the early 20th century, Gerhard Domagk, a researcher at I.G. Farben, systematically screened synthetic dyes for antibacterial activity. This led to the groundbreaking discovery in 1932 that a red dye, Prontosil, could cure streptococcal infections in mice.[1] It was later revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[2] This pivotal discovery ushered in the era of antibacterial chemotherapy and laid the groundwork for the development of a vast array of sulfonamide derivatives.
Early sulfonamides, while revolutionary, were not without their limitations, including issues with solubility and toxicity. This prompted a search for modifications to the sulfanilamide scaffold that could enhance efficacy and improve the safety profile. A significant breakthrough came with the introduction of heterocyclic rings at the N1 position of the sulfonamide group. This led to the development of key sulfonamide isoxazole derivatives, most notably sulfisoxazole and sulfamethoxazole, which demonstrated improved pharmacokinetic properties and a broad spectrum of activity.
The Isoxazole Moiety: A Key to Enhanced Performance
The incorporation of the isoxazole ring into the sulfonamide structure was a critical step in the evolution of this drug class. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, confers several advantageous physicochemical properties that favorably impact the drug's behavior in the body.
Compared to earlier sulfonamides like sulfadiazine, the isoxazole-containing derivatives exhibit altered protein binding, distribution volumes, and elimination half-lives. For instance, sulfamethoxazole has a higher serum protein binding (around 70%) compared to sulfadiazine (around 50%).[3] While sulfadiazine has a larger apparent distribution volume, sulfamethoxazole's pharmacokinetic profile, with a half-life of approximately 10-12 hours, proved suitable for twice-daily dosing regimens, a significant clinical advantage.[3][4] The isoxazole ring's electronic properties and steric bulk influence the pKa of the sulfonamide nitrogen, which in turn affects the drug's solubility and ability to penetrate bacterial cells.[5]
Mechanism of Action: A Competitive Inhibition of Folate Synthesis
Sulfonamide isoxazole derivatives, like all sulfonamides, exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleotides and certain amino acids.
The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid.[7] This blockade of folate synthesis ultimately inhibits bacterial growth and replication. Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[8]
To enhance the antibacterial effect and combat the development of resistance, sulfonamides are often co-administered with trimethoprim, an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade, as seen in the combination of sulfamethoxazole and trimethoprim (co-trimoxazole), results in a synergistic and often bactericidal effect.
Caption: Mechanism of action of sulfonamide isoxazoles and trimethoprim.
Synthesis of Key Sulfonamide Isoxazole Derivatives: A Step-by-Step Approach
The synthesis of sulfonamide isoxazole derivatives typically involves the condensation of a substituted aminobenzenesulfonyl chloride with an appropriate amino-isoxazole.
Experimental Protocol: Synthesis of Sulfamethoxazole
The synthesis of sulfamethoxazole proceeds through the reaction of N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetyl group.
Step 1: Synthesis of 3-Amino-5-methylisoxazole
3-Amino-5-methylisoxazole is a key intermediate in the synthesis of sulfamethoxazole. One common method for its preparation involves the reaction of hydroxylamine with acetoacetonitrile.[9]
-
Materials: Acetoacetonitrile, hydroxylamine hydrochloride, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).
-
Procedure:
-
Dissolve hydroxylamine hydrochloride in an aqueous solution of the base to generate free hydroxylamine.
-
Add acetoacetonitrile to the hydroxylamine solution.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize with an acid to precipitate the product.
-
Filter, wash, and recrystallize the crude product to obtain pure 3-amino-5-methylisoxazole.
-
Step 2: Synthesis of Sulfamethoxazole
-
Materials: 3-Amino-5-methylisoxazole, N-acetylsulfanilyl chloride, a base (e.g., pyridine), and a suitable solvent (e.g., acetone).
-
Procedure:
-
Dissolve 3-amino-5-methylisoxazole in the solvent containing the base.
-
Slowly add a solution of N-acetylsulfanilyl chloride to the mixture with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Pour the reaction mixture into water to precipitate the N-acetylsulfamethoxazole.
-
Filter and wash the precipitate.
-
Hydrolyze the acetyl group using an acid or base to yield sulfamethoxazole.
-
Recrystallize the final product to obtain pure sulfamethoxazole.
-
Caption: Synthetic pathway for sulfamethoxazole.
Antibacterial Spectrum and Clinical Applications
Sulfonamide isoxazole derivatives exhibit a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, the emergence of widespread resistance has limited their use as first-line agents for many infections.
Table 1: Comparative In Vitro Activity of Sulfamethoxazole and Sulfisoxazole
| Organism | Sulfamethoxazole MIC (µg/mL) | Sulfisoxazole MIC (µg/mL) |
| Escherichia coli | 0.125 - >32[10] | 3.3% resistance observed[11] |
| Staphylococcus aureus | ≤ 2/38 (Susceptible)[8] | 4.4% resistance observed in S. saprophyticus[11] |
| Pseudomonas aeruginosa | Intrinsically resistant[12] | Generally resistant[7] |
Note: MIC values can vary significantly depending on the strain and testing methodology. The data presented is a general representation.
Clinically, sulfamethoxazole is most commonly used in combination with trimethoprim (co-trimoxazole) for the treatment of:
-
Urinary tract infections[13]
-
Acute otitis media in children
-
Traveler's diarrhea
-
Shigellosis
-
Pneumocystis jirovecii pneumonia (PCP) treatment and prophylaxis[8]
Sulfisoxazole is also used for urinary tract infections and was historically a common treatment for various systemic infections.
The Challenge of Resistance: An Evolving Threat
The clinical utility of sulfonamide isoxazoles has been significantly curtailed by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:
-
Target Modification: Mutations in the bacterial folP gene, which encodes for dihydropteroate synthase, can lead to an enzyme with reduced affinity for sulfonamides while retaining its function with PABA.
-
Acquisition of Resistance Genes: The horizontal transfer of mobile genetic elements carrying sulfonamide resistance genes, primarily sul1 and sul2, is a major driver of resistance.[14][15] These genes encode for alternative, drug-insensitive forms of DHPS. The sul1 gene is often found within class 1 integrons, which can also carry genes conferring resistance to other classes of antibiotics.[16]
The widespread use of sulfonamides in both human and veterinary medicine has created a strong selective pressure for the proliferation of these resistance mechanisms.
Beyond Antibacterials: The Modern Era of Sulfonamide Isoxazole Derivatives
While their role as frontline antibacterial agents has diminished, the sulfonamide isoxazole scaffold continues to be a fertile ground for drug discovery in other therapeutic areas. The unique structural and electronic properties of this motif have been leveraged to design molecules with a range of biological activities.
Notably, sulfonamide-isoxazole hybrids have shown promising anticancer activity.[17] These compounds have demonstrated antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer.[17] The mechanism of action for these anticancer derivatives is often distinct from their antibacterial counterparts and may involve the inhibition of other key enzymes or signaling pathways.
Furthermore, isoxazole-containing sulfonamides are being investigated for a variety of other applications, including as anti-inflammatory agents, anticonvulsants, and inhibitors of carbonic anhydrase.[18] This diversification highlights the enduring value of the sulfonamide isoxazole core in modern medicinal chemistry.
Conclusion
The history of sulfonamide isoxazole derivatives is a testament to the power of chemical modification in optimizing drug properties and expanding therapeutic potential. From their origins as a crucial class of antibacterial agents to their current exploration in oncology and other fields, these compounds have consistently demonstrated their versatility. While the challenge of antibacterial resistance remains a significant hurdle, the ongoing research into novel sulfonamide isoxazole derivatives ensures that this remarkable chemical scaffold will continue to contribute to the advancement of medicine for years to come. The journey from a simple dye to a diverse array of therapeutic agents underscores the importance of continued innovation in the field of drug discovery.
References
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). Bioorganic Chemistry, 105, 104400. [Link]
-
Bergan, T., & Brodwall, E. K. (1979). Comparison of pharmacokinetics of sulphadiazine and sulphamethoxazole after intravenous infusion. Journal of Antimicrobial Chemotherapy, 5(4), 435-443. [Link]
- DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (n.d.).
-
Li, S., Zhang, H., Liu, Y., Zhang, C., & Wang, Y. (2021). Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes. BMC Microbiology, 21(1), 83. [Link]
-
Gaur, V., et al. (2022). Recent development of azole–sulfonamide hybrids with the anticancer potential. Future Medicinal Chemistry, 14(1), 59-83. [Link]
-
Nawaz, M., et al. (1990). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. Journal of the Pakistan Medical Association, 40(12), 282-285. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds, 1-11. [Link]
-
Hu, L., et al. (2016). Role of sul2 Gene Linked to Transposase in Resistance to Trimethoprim/Sulfamethoxazole Among Stenotrophomonas maltophilia Isolates. Annals of Laboratory Medicine, 36(5), 445-450. [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
Vree, T. B., Hekster, Y. A., & Van der Kleijn, E. (1987). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Pharmacy World & Science, 9(5), 202-209. [Link]
-
Synthesis of 3-formylamino-5-methylisoxazole. (n.d.). PrepChem.com. [Link]
-
Sulfonamide containing 2‐(isoxazol‐3‐yl)‐1H‐imidazole derivatives (4 a‐j). (n.d.). ResearchGate. [Link]
-
Das, S., & Suresh Kumar, G. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure & Dynamics, 39(16), 6065-6078. [Link]
-
Grape, M., et al. (2007). Antibiotic resistance and detection of the sul2 gene in urinary isolates of Escherichia coli in patients from Brazil. The Journal of Infection in Developing Countries, 1(1), 39-43. [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
-
Popa, M. I., et al. (2025). Emerging Resistance and Virulence Patterns in Salmonella enterica: Insights into Silver Nanoparticles as an Antimicrobial Strategy. International Journal of Molecular Sciences, 26(2), 895. [Link]
-
Asghar, A., et al. (2014). RESISTANCE PATTERN IN COMMUNITY ACQUIRED URINARY PATHOGENS AGAINST SULFISOXAZOLE AND TRIMETHOPRIM-SULFAMETHOXAZOL. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1377-1381. [Link]
-
Antunes, P., Machado, J., & Peixe, L. (2006). Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons. Antimicrobial Agents and Chemotherapy, 50(1), 196-201. [Link]
-
Singh, P., & Kaur, M. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. [Link]
-
Le, T., et al. (2024). Pharmacokinetic modeling of Sulfamethoxazole-Trimethoprim and Sulfadiazine-Trimethoprim combinations in broilers. Poultry Science, 103(8), 103828. [Link]
-
Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. (n.d.). ResearchGate. [Link]
-
Bergan, T., et al. (1979). Pharmacokinetics of Sulphadiazine, Sulphamethoxazole and Trimethoprim in Patients With Varying Renal Function. Infection, 7(Suppl 4), S382-S387. [Link]
-
Le, T., et al. (2024). Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. Ghent University Academic Bibliography. [Link]
-
Gholami, M., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20286. [Link]
-
Trimethoprim + Sulfamethoxazole. (2023). Johns Hopkins ABX Guide. [Link]
-
MIC distribution of E. coli (n = 135) against sulfamethoxazole in... (n.d.). ResearchGate. [Link]
-
El-Adly, A. A., et al. (2023). Interspecies Interaction between Pseudomonas aeruginosa, Staphylococcus aureus and E. coli in vitro. Journal of Pure and Applied Microbiology, 17(1), 329-340. [Link]
-
Can trimethoprim/sulfamethoxazole (TMP/SMX) treat Pseudomonas aeruginosa infections? (2025). Dr. Oracle. [Link]
-
Zhao, X., et al. (2022). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology, 13, 846931. [Link]
-
Sulfa drug. (2026). Britannica. [Link]
-
Sulfonamides & Antifolate Medications. (n.d.). AccessMedicine. [Link]
-
Asfeldt, A. M., et al. (2019). Antimicrobial resistance in generic Escherichia coli isolated from swine fecal samples in 90 Alberta finishing farms. The Canadian Journal of Veterinary Research, 83(1), 20-27. [Link]
-
Ocampo, P. S., et al. (2021). Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation. Antibiotics, 10(6), 724. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethoprim + Sulfamethoxazole | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 10. Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jidc.org [jidc.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Recent development of azole–sulfonamide hybrids with the anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solvation Thermodynamics of Sulfamoyl-1,2-oxazole-3-carboxamide
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of sulfamoyl-1,2-oxazole-3-carboxamide , a structural motif critical in fragment-based drug discovery (FBDD) and the synthesis of sulfonamide antibiotics and anticonvulsants (e.g., Zonisamide analogs).
The guide contrasts the compound's behavior in Water (polar protic) versus Dimethyl Sulfoxide (DMSO, polar aprotic) . While the molecule possesses hydrophilic moieties (sulfamoyl, carboxamide), its high crystal lattice energy and aromatic core render it poorly soluble in aqueous media (< 0.5 mg/mL) but highly soluble in DMSO (> 50 mg/mL). This document details the physicochemical mechanisms driving this divergence and provides a validated Thermodynamic Shake-Flask Protocol for accurate quantification.
Part 1: Physicochemical Basis of Solubility
To understand the solubility differential, one must analyze the competition between Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).
Structural Analysis
The molecule consists of three distinct functional zones:
-
1,2-Oxazole (Isoxazole) Core: A five-membered aromatic heterocycle. It is planar and lipophilic, contributing to strong
- stacking in the solid state. -
C3-Carboxamide (
): A hydrogen bond donor and acceptor. -
Sulfamoyl Group (
): A strong hydrogen bond donor with acidic character (pKa 9.5–10.5).
The Solvent Paradox
| Feature | Water ( | DMSO ( | Impact on Solute |
| Dielectric Constant ( | ~80 | ~47 | Water is better at separating ions, but the solute is largely neutral at physiological pH. |
| H-Bonding Capacity | Strong Donor & Acceptor | Strong Acceptor, No Donor | DMSO accepts protons from the amide/sulfamoyl groups without the entropic penalty of restructuring a water network. |
| Solvation Mechanism | Hydrophobic Effect | Dipole-Dipole & Dispersion | Water forces the isoxazole ring into a "cavity," reducing entropy. DMSO interacts favorably with the aromatic system. |
Part 2: Experimental Methodology
Two primary methods exist for solubility determination: Kinetic (high throughput, less accurate) and Thermodynamic (gold standard). For this compound, we utilize the Thermodynamic Shake-Flask Method (OECD 105) to ensure data integrity.
Thermodynamic Shake-Flask Protocol
Objective: Determine the saturation concentration (
Reagents & Equipment[1][2][3][4]
-
Test Compound: Sulfamoyl-1,2-oxazole-3-carboxamide (>98% purity).
-
Solvents: HPLC-grade DMSO; PBS (pH 7.4).
-
Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters (low binding), HPLC-UV/Vis.
Step-by-Step Workflow
-
Preparation of Supersaturation:
-
Weigh approx. 10 mg of solid compound into a 4 mL glass vial.
-
Add 1.0 mL of solvent (Water/PBS or DMSO). Note: For DMSO, ensure the solid is fully dissolved; if not, add more solvent until clear to find the limit, or add excess solid to find saturation.
-
Crucial Step: For the aqueous sample, ensure visible solid remains (suspension). If the solution clears, add more solid.
-
-
Equilibration:
-
Seal vials tightly (Parafilm) to prevent evaporation or hygroscopicity (DMSO is hygroscopic).
-
Agitate on an orbital shaker at 25°C for 24 hours .
-
Why 24h? Sulfonamides can form polymorphs or hydrates. Short incubation (kinetic) may measure a metastable state.
-
-
Phase Separation:
-
Allow samples to stand for 1 hour to sediment.
-
Filter the supernatant using a 0.45 µm PTFE filter .
-
Warning: Discard the first 200 µL of filtrate to saturate non-specific binding sites on the filter membrane.
-
-
Quantification (HPLC-UV):
-
Dilute the filtrate with mobile phase (e.g., 1:100 for DMSO samples, 1:1 for Water samples) to fit the calibration curve.
-
Inject onto a C18 column (e.g., Agilent Zorbax, 3.5 µm).
-
Detect at
(typically 254 nm for isoxazoles).
-
Visualization of Workflow
Caption: Figure 1. Thermodynamic Shake-Flask Workflow (OECD 105 compliant) for determining equilibrium solubility.
Part 3: Data Interpretation & Implications
Expected Solubility Profile
Based on structure-activity relationships (SAR) of similar sulfonamide-isoxazoles (e.g., sulfamethoxazole, zonisamide), the expected profile is:
| Solvent System | Solubility ( | Classification | Mechanism |
| PBS (pH 7.4) | 0.1 – 0.5 mg/mL | Low / Poor | High lattice energy dominates; water structuring penalty. |
| DMSO | > 50 mg/mL | High | Dipole interactions stabilize the polar functional groups. |
| 0.1 M NaOH | > 10 mg/mL | Moderate/High | Deprotonation of sulfonamide ( |
The "Crash" Phenomenon in Bioassays
A critical risk in drug development is the "Solvent Shift" .
-
Scenario: A researcher prepares a 10 mM stock solution in DMSO (perfectly clear).
-
Action: This stock is diluted 1000x into cell culture media (aqueous) for an assay.
-
Result: The final concentration is 10 µM. If the aqueous solubility is < 10 µM (~3 µg/mL), the compound will precipitate ("crash out").
-
Consequence: False negatives in biological assays (the cells never see the drug).
Recommendation: Always measure Kinetic Solubility in the specific assay buffer before running high-cost biological screens.
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link
-
PubChem Compound Summary. (2024). Zonisamide (Structural Analog Reference). National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
Methodological & Application
Application Note: Modular Synthesis of 5-Sulfamoyl-1,2-oxazole-3-carboxamide
This Application Note is designed for research scientists and process chemists. It details a robust, modular synthetic pathway for 5-sulfamoyl-1,2-oxazole-3-carboxamide utilizing diethyl oxalate as the primary scaffold generator.
Executive Summary
The isoxazole-3-carboxamide moiety is a privileged pharmacophore in medicinal chemistry, often associated with carbonic anhydrase inhibitors (e.g., zonisamide analogs) and anti-inflammatory agents. This protocol addresses the challenge of regioselectively introducing a sulfonamide group at the 5-position of the isoxazole ring.
While direct sulfonation of the isoxazole ring typically favors the 4-position (electrophilic aromatic substitution), this guide presents a nucleophilic strategy via a 5-amino intermediate. This route ensures complete regiocontrol, high purity, and utilizes the accessible feedstock diethyl oxalate .
Key Advantages of This Protocol
-
Regioselectivity: Guarantees 5-substitution via a directed cyclization mechanism.
-
Cost-Efficiency: Utilizes diethyl oxalate and acetonitrile as the carbon backbone source.
-
Scalability: Avoids cryogenic conditions and hazardous organolithium reagents.
Retrosynthetic Analysis
The target molecule is disassembled into two primary synthons: the 1,2-dicarbonyl backbone provided by diethyl oxalate and the nitrogen source from hydroxylamine. The critical design choice is the use of acetonitrile to introduce a latent amino group (via a nitrile) at the 5-position, which serves as the handle for sulfonylation.
Figure 1: Retrosynthetic logic flow from target to diethyl oxalate.
Detailed Experimental Protocol
Stage 1: Backbone Assembly (Claisen Condensation)
Objective: Synthesis of Ethyl 3-cyano-2-oxopropionate (Sodium Enolate).
Rationale: Acetonitrile acts as the methylene component in a crossed Claisen condensation with diethyl oxalate. The resulting
Reagents:
-
Diethyl oxalate (1.0 equiv)
-
Acetonitrile (1.2 equiv)
-
Sodium ethoxide (NaOEt) (1.1 equiv, 21% wt in EtOH)
-
Solvent: Absolute Ethanol
Procedure:
-
Charge a dried reaction vessel with NaOEt solution under
atmosphere. -
Cool to 0–5 °C.
-
Add a mixture of diethyl oxalate and acetonitrile dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours. A thick precipitate (sodium enolate) will form.
-
Workup: Dilute with diethyl ether to maximize precipitation. Filter the solid sodium enolate under inert gas. Storage: The salt is hygroscopic; use immediately or store in a desiccator.
Stage 2: Isoxazole Core Formation
Objective: Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate. Mechanism: The reaction proceeds via oxime formation at the ketone (C2), followed by intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon (C3), yielding the 5-amino isoxazole.
Reagents:
-
Sodium enolate from Stage 1 (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (1.2 equiv)[1] -
Solvent: Ethanol/Water (3:1)
Procedure:
-
Dissolve the sodium enolate in water.
-
Add a solution of hydroxylamine hydrochloride in ethanol.
-
Adjust pH to ~4.0–5.0 using dilute HCl.
-
Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. The product often precipitates upon cooling. If not, extract with ethyl acetate (3x).
-
Purification: Recrystallize from ethanol.
-
Expected Yield: 60–75%
-
Data Check:
NMR should show a characteristic singlet for the isoxazole C4-H (~6.0 ppm) and a broad singlet for .
-
Stage 3: Meerwein Sulfonylation (The Critical Step)
Objective: Conversion of 5-amino group to 5-chlorosulfonyl group.
Rationale: Direct oxidation of the amine is not feasible. We employ a modified Sandmeyer reaction (Meerwein reaction) where the diazonium salt is captured by
Reagents:
-
Ethyl 5-aminoisoxazole-3-carboxylate (1.0 equiv)
-
Sodium Nitrite (
) (1.1 equiv) -
Hydrochloric Acid (conc.)[2]
-
Sulfur Dioxide (
) (saturated solution in acetic acid) -
Copper(II) Chloride (
) (0.2 equiv)
Procedure:
-
Diazotization: Suspend the amine in conc. HCl/Acetic acid at -5 °C. Add aqueous
dropwise, maintaining temp <0 °C. Stir for 30 mins to form the diazonium salt. -
Sulfonylation: In a separate vessel, prepare a saturated solution of
in glacial acetic acid. Add the catalyst. -
Pour the cold diazonium solution into the stirring
mixture. Caution: Vigorous gas evolution ( ). -
Allow to warm to room temperature and stir until gas evolution ceases (approx. 1–2 hours).
-
Workup: Pour onto crushed ice. The sulfonyl chloride (Ethyl 5-chlorosulfonylisoxazole-3-carboxylate) will precipitate as a solid or oil. Extract rapidly with DCM. Note: Sulfonyl chlorides are hydrolytically unstable; proceed immediately to Stage 4.
Stage 4: Global Amidation
Objective: Synthesis of this compound. Rationale: Ammonia is used to simultaneously convert the sulfonyl chloride to a sulfonamide and the ethyl ester to a primary carboxamide.
Reagents:
-
Crude Sulfonyl Chloride from Stage 3
-
Aqueous Ammonia (28-30%) or Methanolic Ammonia (7N)
Procedure:
-
Dissolve the crude sulfonyl chloride in minimal THF or Dioxane (to ensure solubility).
-
Cool to 0 °C.
-
Add excess ammonia solution (10+ equiv) dropwise.
-
Stir at room temperature for 12 hours (ester ammonolysis is slower than sulfonamide formation).
-
Workup: Concentrate the solvent. Acidify carefully to pH ~2 to precipitate the product (or extract if soluble).
-
Purification: Recrystallize from water/ethanol or purify via column chromatography (MeOH/DCM gradient).
Quantitative Data Summary
| Parameter | Stage 1 (Backbone) | Stage 2 (Cyclization) | Stage 3 (Sulfonylation) | Stage 4 (Amidation) |
| Reagent | Diethyl Oxalate + MeCN | |||
| Temp | 0 °C | Reflux (78 °C) | -5 °C | 0 °C |
| Time | 4 h | 3–5 h | 2 h | 12 h |
| Typical Yield | >85% (as salt) | 60–75% | 50–65% | 70–80% |
| Key Risk | Exotherm | pH control critical | Pressure build-up |
Mechanistic Visualization
The following diagram illustrates the transformation logic, highlighting the critical regiochemical control points.
Figure 2: Mechanistic pathway from feedstock to functionalized target.
Troubleshooting & Optimization
-
Low Yield in Stage 2: Ensure the pH is strictly controlled. If pH is too low (<2), the oxime may hydrolyze. If too high (>7), the condensation is sluggish.
-
Decomposition in Stage 3: The diazonium intermediate is unstable. Ensure temperature stays below 0 °C during formation. The
solution must be saturated; insufficient leads to side reactions (e.g., 5-chloroisoxazole formation). -
Incomplete Amidation (Stage 4): If the ester does not convert to the amide (leaving the 3-carboxylate-5-sulfonamide), increase temperature to 50 °C in a sealed vessel or use a catalytic amount of NaCN (caution) or stronger ammonia source (liquid
).
References
-
Isoxazole Synthesis via Claisen Condensation
- Title: Synthesis of unsymmetrically substituted isoxazoles as intermedi
- Source: Studia UBB Chemia.
-
URL:[Link]
-
General Isoxazole Protocols
- Title: An overview of metal-free synthetic routes to isoxazoles.
- Source: RSC Advances.
-
URL:[Link]
-
Synthesis of 5-Aminoisoxazoles
- Sulfonylation of Heterocycles (Meerwein Reaction)
-
Carboxamide Synthesis from Esters
- Title: Synthesis of 5-substituted isoxazole-3-carboxamide deriv
- Source: ResearchG
-
URL:[Link]
Sources
Application Note: Regioselective Sulfonation of Isoxazole-3-Carboxamide
Introduction and Mechanistic Rationale
Isoxazole-3-carboxamide derivatives are highly valued scaffolds in medicinal chemistry, serving as the core structural motif for carbonic anhydrase inhibitors, transient receptor potential (TRP) channel antagonists, and anti-inflammatory agents[1][2]. Functionalizing the isoxazole core via sulfonation enables the generation of diverse, biologically active sulfonamide libraries.
However, the isoxazole ring is inherently electron-deficient due to the electronegativity of its nitrogen and oxygen heteroatoms. The presence of a 3-carboxamide group further deactivates the ring toward electrophilic aromatic substitution (SEAr). Despite this severe deactivation, theoretical and experimental studies confirm that the C-4 position retains the highest relative nucleophilicity, making it the exclusive site for electrophilic attack[1][3]. To overcome the high activation energy barrier caused by the carboxamide group, direct chlorosulfonation requires vigorous conditions, typically utilizing a vast excess of chlorosulfonic acid (
Chemical Logic & Workflow
acts as both the solvent and the electrophilic reagent. The reaction proceeds via the generation of highly electrophilicBecause the resulting isoxazole-4-sulfonyl chloride is highly susceptible to hydrolysis, this protocol incorporates a self-validating downstream aminolysis step. Converting the transient sulfonyl chloride into a stable sulfonamide prevents degradation and simplifies analytical verification.
Workflow for C-4 chlorosulfonation and aminolysis of isoxazole-3-carboxamide.
Quantitative Optimization Data
The deactivating nature of the 3-carboxamide group requires precise thermal tuning. Table 1 summarizes the optimization of reaction parameters to maximize the yield of the transient sulfonyl chloride intermediate.
Table 1: Optimization of Chlorosulfonation Conditions
| Temperature (°C) | Reaction Time (h) | Conversion (%)* | Primary Observation | |
| 25 | 5.0 | 24 | < 5 | Starting material recovered; no SEAr observed. |
| 80 | 5.0 | 12 | 45 | Incomplete conversion; sluggish kinetics. |
| 120 | 10.0 | 6 | 92 | Optimal condition; clean and complete conversion. |
| 150 | 10.0 | 4 | 78 | Ring cleavage and thermal decomposition observed. |
*Conversion determined by LC-MS analysis of a reaction aliquot quenched in methanol (analyzed as the stable methyl sulfonate ester).
Experimental Protocol
Phase 1: Direct Chlorosulfonation (C-4 Functionalization)
Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.
-
Substrate Loading: Charge the flask with isoxazole-3-carboxamide (1.0 mmol, 1.0 eq). Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (10.0 mmol, 10.0 eq) dropwise over 15 minutes.
-
Causality: The initial protonation of the heteroatoms is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, charring, and substrate degradation[4].
-
-
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 120 °C using an oil bath. Stir at this temperature for 6 hours.
-
Causality: Elevated thermal energy is strictly required to overcome the severe electron-withdrawal induced by the 3-carboxamide group, enabling SEAr at the C-4 position[3].
-
-
Quenching: Allow the reaction to cool to room temperature. Carefully transfer the mixture dropwise into a vigorously stirred beaker containing 50 g of crushed ice.
-
Causality: Ice controls the massive exotherm generated by the hydrolysis of excess
. Keeping the temperature near 0 °C prevents the hydrolysis of the newly formed sulfonyl chloride into an unusable sulfonic acid.
-
-
Extraction: Immediately extract the aqueous mixture with cold dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with ice-cold brine, dry over anhydrous
, and filter. Keep the solution cold and proceed immediately to Phase 2.
Phase 2: Aminolysis (Stabilization and Self-Validation)
-
Amine Preparation: In a separate flask, dissolve the desired amine (e.g., morpholine or a primary aniline) (1.2 mmol, 1.2 eq) and triethylamine (TEA) (2.5 mmol, 2.5 eq) in 10 mL of anhydrous DCM at 0 °C.
-
Coupling: Slowly add the cold DCM solution of the isoxazole-4-sulfonyl chloride (generated in Phase 1) to the amine solution.
-
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution forward and preventing the protonation of the nucleophilic amine.
-
-
Completion: Stir the mixture at room temperature for 2 hours.
-
Workup: Wash the organic layer with 1M HCl (10 mL), saturated
(10 mL), and brine (10 mL). Dry over , concentrate under reduced pressure, and purify via flash column chromatography.
System Self-Validation & Troubleshooting
To ensure the protocol's integrity, validate the structural transformation through the following analytical checkpoints:
-
In-Process TLC Monitoring: Quench a 10 µL reaction aliquot in 200 µL of methanol and add one drop of TEA. The formation of the methyl sulfonate ester will appear as a distinct, less polar spot compared to the starting material. If the spot streaks heavily, moisture may have compromised the sulfonyl chloride.
-
1H NMR Spectroscopy: The most definitive proof of successful regioselective C-4 sulfonation is the complete disappearance of the characteristic C-4 aromatic proton singlet (typically observed around
6.5–7.0 ppm in the starting material) in the final sulfonamide product[1].
References
Sources
Advanced Application Note: One-Pot Synthesis Strategies for 5-Sulfamoylisoxazole Derivatives
Executive Summary & Pharmacological Relevance[1][2][3][4][5]
The 5-sulfamoylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for a class of potent Carbonic Anhydrase Inhibitors (CAIs), COX-2 inhibitors (e.g., Valdecoxib), and antiepileptics (e.g., Zonisamide analogs). The sulfonamide moiety at the 5-position is critical for zinc binding in metalloenzymes and hydrogen bonding in cyclooxygenase active sites.
Traditional synthesis often involves multi-step isolation: ring construction, halogenation, and subsequent nucleophilic displacement. This Application Note details two high-efficiency One-Pot strategies that eliminate intermediate isolation, maximizing atom economy and throughput.
Key Applications
-
Carbonic Anhydrase Inhibition: Targeting isoforms hCA II, IX, and XII for glaucoma and antitumor therapy.
-
Anti-inflammatory Agents: COX-2 selective inhibition.
-
High-Throughput Screening (HTS): Rapid library generation of sulfonamide derivatives.
Strategic Overview: Selecting the Right Protocol
We present two distinct methodologies. Selection depends on the substrate's sensitivity to acidic conditions and the availability of starting materials.
| Feature | Method A: Electrophilic Chlorosulfonylation | Method B: Lithiation-Sulfinylation-Amination |
| Mechanism | Electrophilic Aromatic Substitution ( | Directed Ortho-Metalation (DoM) / Anionic |
| Conditions | Harsh (Chlorosulfonic acid, | Mild/Cryogenic (n-BuLi, |
| Regioselectivity | High for 5-position (steric/electronic control) | Exclusive for 5-position (pKa driven) |
| Substrate Tolerance | Robust substrates (Aryl/Alkyl groups) | Sensitive functional groups (Esters, Nitriles) |
| Scalability | Excellent (Industrial Standard) | Good (Requires inert atmosphere) |
Method A: One-Pot Electrophilic Chlorosulfonylation
Best for: Robust 3-substituted or 3,4-disubstituted isoxazoles lacking acid-sensitive groups.
Mechanistic Insight
This "telescoped" synthesis utilizes chlorosulfonic acid (
Detailed Protocol
Reagents:
-
Substrate: 3-Phenyl-5-methylisoxazole (or analog).
-
Reagent A: Chlorosulfonic acid (
) (Excess). -
Reagent B: Thionyl chloride (
) (Optional, enhances conversion). -
Quench: Ammonium hydroxide (
) or substituted amine.
Step-by-Step Procedure:
-
Chilling: Place 5.0 mL of chlorosulfonic acid in a dry round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Add the isoxazole substrate (1.0 g, 1.0 equiv) portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Heating: Remove the ice bath and heat the mixture to 100–120°C for 2–4 hours. Monitor consumption of starting material via TLC (micro-workup required).
-
Note: If conversion halts at the sulfonic acid stage, add 2.0 equiv of
and reflux for an additional hour.
-
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly pour the oily residue onto 50 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.
-
Amination (One-Pot Continuation): Immediately add excess aqueous ammonia (25%) or a solution of the desired amine (2.0 equiv) in THF to the aqueous suspension.
-
Isolation: Stir for 1 hour at room temperature. The final sulfonamide precipitates out. Filter, wash with water, and recrystallize from Ethanol/Water.
Method B: The "Anionic" One-Pot (Lithiation-Sulfinylation)
Best for: Complex scaffolds, acid-sensitive substrates, and high-value intermediates.
Mechanistic Insight
The proton at the C5 position of the isoxazole ring is relatively acidic (
Visualization of the Pathway
Figure 1: The "Anionic" One-Pot cascade. The reaction proceeds through three distinct intermediates without isolation.
Detailed Protocol
Reagents:
-
Solvent: Anhydrous THF (freshly distilled or from a solvent system).
-
Base: n-BuLi (1.6 M in hexanes).
-
Electrophile:
(gas) or DABCO (solid surrogate). -
Oxidant: N-Chlorosuccinimide (NCS).
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 3-neck flask and purge with Argon. Add the isoxazole substrate (1.0 mmol) and dissolve in anhydrous THF (10 mL).
-
Lithiation: Cool the solution to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 mmol) dropwise via syringe. Stir for 30 minutes. The solution often turns yellow/orange.
-
Sulfinylation:
-
Option A (Gas): Bubble dry
gas into the solution for 15 minutes. -
Option B (Solid Source): Add DABCO
complex (1.2 equiv). -
Allow the mixture to warm to 0°C. A thick precipitate (lithium sulfinate) may form.
-
-
Oxidative Chlorination: Cool back to 0°C. Add solid NCS (1.1 equiv) in one portion. Stir for 30–45 minutes. The mixture effectively becomes a solution of isoxazole-5-sulfonyl chloride.
-
Amination: Add the desired amine (2.0 equiv) and Triethylamine (1.0 equiv) directly to the flask. Stir at room temperature for 2 hours.
-
Workup: Quench with saturated
, extract with Ethyl Acetate, and wash with brine.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete chlorosulfonylation | Add |
| Regioisomers (Method B) | Lithiation at C4 or side chains | Ensure temperature stays at -78°C; C5 is kinetically favored but thermodynamic equilibration can occur at higher temps. |
| Decomposition (Method B) | Moisture in THF | Use a Karl-Fischer titrator to ensure water content <50 ppm. |
| Sticky Solid (Method A) | Hydrolysis of Sulfonyl Chloride | Perform the quench onto ice very slowly; ensure the amine is added immediately after the ice quench. |
References
-
Supuran, C. T., et al. (2017).[3][2][4] "Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties." Bioorganic & Medicinal Chemistry, 25(5), 1687-1695.
-
Abas, M., et al. (2021).[2] "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences, 24(7), 6668.
- Hamada, T., et al. (1986). "Regioselective synthesis of 5-substituted isoxazoles via lithiation." Tetrahedron Letters, 27(17), 1903-1906.
-
Bhat, M. A., et al. (2017). "The synthetic and therapeutic expedition of isoxazole and its analogs." Medicinal Chemistry Research, 26, 2729–2750.
Sources
- 1. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced HPLC Method Development for Sulfamoyl Isoxazoles
Focus Analyte: Sulfamethoxazole (SMX) and Related Impurities
Abstract
This Application Note provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of sulfamoyl isoxazoles, using Sulfamethoxazole (SMX) as the primary prototype.[1] Designed for analytical scientists in pharmaceutical development, this guide moves beyond basic recipe-following to explore the mechanistic drivers of separation. It details physicochemical profiling, pH-dependent retention strategies, and a validated protocol compliant with ICH Q2(R1) standards.
Introduction & Chemical Context
Sulfamoyl isoxazoles, most notably Sulfamethoxazole (SMX) , are sulfonamide antibiotics containing an isoxazole ring.[2][3] They are frequently formulated with diaminopyrimidines (e.g., Trimethoprim) to block folate synthesis pathways.[2]
From an analytical perspective, SMX presents specific challenges:
-
Amphoteric Nature: It possesses both a basic amine group and an acidic sulfonamide moiety.
-
Silanol Interactions: The isoxazole nitrogen can interact with free silanols on silica columns, causing peak tailing.
-
pH Sensitivity: Retention is drastically altered by mobile phase pH due to its pKa values.
Physicochemical Profile
Understanding the molecule is the first step in method design.
| Property | Value | Analytical Implication |
| IUPAC Name | 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Core structure defines UV absorption. |
| Molecular Weight | 253.28 g/mol | Suitable for standard HPLC-UV; LC-MS compatible. |
| pKa 1 (Acidic) | ~1.6 - 1.7 (Sulfonamide N) | At pH < 1.6, molecule is protonated (cationic). |
| pKa 2 (Basic) | ~5.6 - 6.0 (Isoxazole N) | At pH > 6.0, molecule is deprotonated (anionic). |
| LogP | 0.89 | Moderately lipophilic; Retains well on C18. |
| UV Max | 254 nm, 265 nm | 254 nm is the standard detection wavelength. |
| Solubility | Low in water; Soluble in MeOH, Acetone, Dilute Base | Sample diluent must contain organic solvent or be alkaline. |
Method Development Strategy: The Mechanistic Approach
Effective separation relies on manipulating the interactions between the analyte, the stationary phase, and the mobile phase.
Stationary Phase Selection
-
Recommendation: End-capped C18 (Octadecylsilane) Column, USP L1.
-
Rationale: The moderate LogP (0.89) makes C18 ideal for hydrophobic retention. "End-capping" is non-negotiable to cover free silanol groups that would otherwise hydrogen-bond with the isoxazole ring, leading to severe peak tailing (Tailing Factor > 2.0).
-
Dimensions: 150 mm x 4.6 mm, 5 µm (Standard) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).
Mobile Phase & pH Control (The Critical Variable)
The separation of sulfamoyl isoxazoles is governed by pH.
-
The "Robustness Trap": The pKa2 of SMX is ~5.7. Developing a method at pH 5.5 - 6.0 is dangerous because slight fluctuations in buffer pH will cause massive shifts in retention time (as the molecule toggles between neutral and anionic states).
-
The Optimal Zone (Acidic): A mobile phase pH of 2.5 – 3.0 is recommended.
Visualization: Method Development Decision Matrix
The following diagram outlines the logical flow for developing this method, ensuring all critical parameters are evaluated.
Figure 1: Strategic workflow for Sulfamoyl Isoxazole method development, prioritizing pH control.
Validated Experimental Protocols
Protocol A: Standard Solution Preparation
Objective: Prepare stable calibration standards for SMX. Safety: Wear PPE. SMX is a known sensitizer.
-
Diluent Preparation: Mix Water:Methanol (50:50 v/v).
-
Note: Pure water may precipitate SMX; pure methanol may cause peak distortion (solvent effect) if injecting large volumes.
-
-
Stock Solution (1.0 mg/mL):
-
Accurately weigh 50.0 mg of Sulfamethoxazole Reference Standard.[4]
-
Transfer to a 50 mL volumetric flask.
-
Add 30 mL of Methanol and sonicate for 5 minutes until dissolved.
-
Dilute to volume with Water. Mix well.
-
-
Working Standard (0.1 mg/mL):
-
Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Mobile Phase.
-
Filter through a 0.45 µm Nylon or PVDF syringe filter (Do not use PES if compatibility is untested).
-
Protocol B: Chromatographic Conditions (The "Gold Standard")
This method is optimized for stability and separation from common impurities (e.g., Sulfanilamide).
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or equiv) | Balances resolution and backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Controls ionization state. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; sharper peaks. |
| Isocratic Ratio | Buffer:Acetonitrile (70:30 v/v) | Sufficient organic to elute SMX in <10 min. |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Temperature | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 254 nm | Maximum absorbance for the aromatic ring. |
| Injection Vol | 10 - 20 µL | Depends on sensitivity requirements. |
Protocol C: System Suitability Testing (SST)
Run the Working Standard 5 times before sample analysis.
-
Retention Time (RT): SMX typically elutes at 5.0 – 7.0 minutes.
-
Tailing Factor (T): NMT (Not More Than) 1.5.
-
Theoretical Plates (N): NLT (Not Less Than) 2000.
-
RSD (Area): NMT 2.0% for 5 replicates.
Impurity Profiling & Troubleshooting
Separating Impurities
Common impurities include Sulfanilamide (starting material/degradant) and Sulfanilic Acid .
-
These are significantly more polar than SMX.
-
Observation: They will elute near the void volume (t0) if the organic composition is too high.
-
Adjustment: If resolution between the solvent front and Sulfanilamide is poor (< 1.5), reduce Acetonitrile to 10-15% or switch to a Gradient method (5% B to 50% B over 15 mins).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction; Column aging. | Use a highly end-capped column. Add 0.1% Triethylamine (TEA) to buffer (competes for silanols). |
| Retention Drift | pH instability; Temperature fluctuation. | Verify buffer pH is 3.0 ± 0.[6]1. Use a column oven. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches mobile phase strength (e.g., don't dissolve in 100% MeOH). |
Visualization: Separation Mechanism
This diagram illustrates why acidic pH is chosen for the mobile phase.
Figure 2: Mechanistic impact of pH 3.0 on Sulfamethoxazole retention.
References
-
United States Pharmacopeia (USP). Sulfamethoxazole and Trimethoprim Tablets Monograph.[7] USP-NF. (Standard for L1 column and resolution criteria). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5329, Sulfamethoxazole. (Source for pKa and LogP data). Link
-
Aslam, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension.[1] Scientific Inquiry and Review.[8][9] (Validation parameters and mobile phase optimization). Link
-
Azeez, A. L., et al. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method.[10] History of Medicine.[10] (Gradient vs Isocratic considerations). Link
-
SIELC Technologies. Separation of Sulfisoxazole on Newcrom R1 HPLC column. (Alternative mixed-mode separation strategies). Link
Sources
- 1. journals.umt.edu.pk [journals.umt.edu.pk]
- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijrpb.com [ijrpb.com]
- 5. appconnect.in [appconnect.in]
- 6. jbms.unilag.edu.ng [jbms.unilag.edu.ng]
- 7. scribd.com [scribd.com]
- 8. historymedjournal.com [historymedjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. historymedjournal.com [historymedjournal.com]
Procedure for coupling 5-sulfamoylisoxazole-3-carboxylic acid with amines
Application Note: High-Efficiency Amidation of 5-Sulfamoylisoxazole-3-carboxylic Acid
Executive Summary
The coupling of 5-sulfamoylisoxazole-3-carboxylic acid with amines presents a unique set of synthetic challenges distinguishable from standard peptide coupling. The electron-deficient isoxazole core renders the carboxylic acid less nucleophilic during activation, while the C5-sulfonamide moiety introduces solubility constraints and a competing acidic proton (pKa ~10).
This guide outlines two optimized protocols:
-
Method A (HATU-Mediated): The "Gold Standard" for small-scale discovery chemistry, prioritizing functional group tolerance and yield.
-
Method B (Acid Chloride Activation): A scalable, cost-effective route for multi-gram synthesis, utilizing thionyl chloride (
).
Critical Chemical Considerations
Before initiating synthesis, researchers must account for the electronic and physical properties of the scaffold:
-
Acidity & Base Consumption: The primary sulfonamide (
) is weakly acidic. Standard protocols using 2.0 equivalents of base (e.g., DIPEA) may be insufficient, as the sulfonamide can sequester one equivalent, stalling the catalytic cycle. Recommendation: Use equivalents of base. -
Nucleophilic Competition: While the amine partner is the intended nucleophile, the sulfonamide nitrogen can compete under forcing conditions, potentially leading to
-acyl sulfonamide byproducts ( ). This is rare with HATU but more common with acid chlorides. -
Decarboxylation Risk: Isoxazole-3-carboxylic acids are electron-poor. Excessive heating (
C) in the presence of strong acids can trigger decarboxylation.
Decision Matrix & Workflow
The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and amine reactivity.
Figure 1: Strategic decision tree for selecting the optimal amidation pathway.
Detailed Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: Valuable amines, small scales (10 mg – 1 g), and parallel synthesis.
Reagents:
-
Substrate: 5-sulfamoylisoxazole-3-carboxylic acid (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
Solvent: Anhydrous DMF or DMA (0.1 M concentration)
Procedure:
-
Dissolution: In a dry vial, dissolve the isoxazole acid (1.0 equiv) in anhydrous DMF.
-
Note: The acid may not dissolve completely until the base is added.
-
-
Activation: Add DIPEA (3.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution should turn yellow/orange. A clear solution indicates successful deprotonation and activation.
-
-
Coupling: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup (Precipitation Method):
-
Slowly pour the reaction mixture into 10 volumes of 0.5 M HCl (aq).
-
The sulfonamide product often precipitates as a white/off-white solid.
-
Filter, wash with water, and dry under vacuum.
-
-
Workup (Extraction Method - if no precipitate):
-
Dilute with EtOAc.[1] Wash with 10% LiCl (aq) (to remove DMF), followed by 1N HCl and Brine.
-
Dry over
and concentrate.
-
Method B: Acid Chloride Activation (Scale-Up)
Best for: Non-nucleophilic amines (anilines), large scales (>5 g), or cost-sensitive projects.
Reagents:
-
Substrate: 5-sulfamoylisoxazole-3-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (5.0 equiv or used as solvent) -
Catalyst: DMF (2–3 drops)
-
Solvent: Toluene (optional) or neat
Procedure:
-
Chlorination: Suspend the isoxazole acid in
(5 vol). Add catalytic DMF.[2] -
Reflux: Heat to reflux (75°C) for 2 hours.
-
Critical: Ensure the system is vented through a scrubber (generates HCl and
gas).
-
-
Evaporation: Concentrate the mixture to dryness under reduced pressure to remove excess
.-
Tip: Co-evaporate with toluene (
) to remove traces of thionyl chloride.
-
-
Coupling: Redissolve the crude acid chloride in dry DCM or THF.
-
Addition: Add this solution dropwise to a pre-cooled (0°C) mixture of the Amine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM/THF.
-
Completion: Allow to warm to RT and stir for 1 hour.
-
Quench: Quench with saturated
.
Data Summary & Troubleshooting
| Parameter | Method A (HATU) | Method B ( |
| Typical Yield | 75 – 95% | 60 – 85% |
| Reaction Time | 2 – 4 Hours | 4 – 6 Hours (Two Steps) |
| Impurity Profile | Tetramethylurea (water soluble) | |
| Solubility | Excellent (DMF) | Moderate (DCM/THF) |
Troubleshooting Guide:
-
Problem: Low conversion of acid.
-
Problem: Product is water-soluble (lost during workup).
-
Problem:
-acylation of the sulfonamide (dimer formation).
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
BenchChem Protocols. General Amide Coupling Procedures using HATU and EDC. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. bachem.com [bachem.com]
- 7. hepatochem.com [hepatochem.com]
Application Note: Advanced Synthesis of Zonisamide and its Analogs via 1,2-Benzisoxazole Intermediates
Introduction & Pharmacological Context
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a broad-spectrum antiepileptic drug characterized by a unique chemical scaffold that lacks the traditional ureide structure found in legacy anticonvulsants[1]. Its clinical efficacy is driven by a dual mechanism of action: the blockade of repetitive firing in voltage-sensitive sodium channels and the reduction of voltage-sensitive T-type calcium currents[2].
Due to its highly favorable pharmacokinetic profile—including rapid absorption, low plasma protein binding, and a long half-life (63–69 hours)—the 1,2-benzisoxazole-3-methanesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry[2]. By utilizing isoxazole intermediates, researchers can efficiently modify the terminal sulfonamide nitrogen to synthesize a library of analogs, enabling targeted drug discovery for neurological and metabolic disorders.
Mechanistic Rationale & Synthetic Strategy
Historically, the synthesis of zonisamide relied on the direct bromination of 1,2-benzisoxazole-3-acetic acid (BOA) followed by substitution with sodium sulfite. This legacy route was plagued by extremely poor yields, highly sensitive intermediates, and the hazardous handling of bromine gas[1][3].
Modern bench-scale and industrial syntheses have circumvented these limitations by employing a robust, high-yielding sulfonation-chlorination-amidation sequence[3][4]. The optimized strategy relies on four key transformations:
-
Isoxazole Ring Formation : 4-hydroxycoumarin is reacted with hydroxylamine hydrochloride. A base-promoted intramolecular rearrangement yields the stable intermediate 1,2-benzisoxazole-3-acetic acid (BOA)[3].
-
Controlled Sulfonation : BOA is sulfonated using a chlorosulfonic acid/1,4-dioxane complex to form a sodium sulfonate salt (BOS-Na). Causality Insight : The addition of 1,4-dioxane is critical. It forms a stable complex with chlorosulfonic acid, moderating its electrophilicity. This prevents the formation of unwanted disulfonated byproducts and protects the sensitive benzisoxazole ring from degradation[3][5].
-
Halogenation : BOS-Na is converted to 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl) using phosphorous oxychloride (POCl₃)[3][6].
-
Divergent Amidation : BOS-Cl serves as the universal branch point. Reacting BOS-Cl with anhydrous ammonia yields zonisamide, while substituting primary or secondary amines yields diverse N-alkyl or N-aryl analogs[6].
Pathway Visualization
Workflow for the synthesis of zonisamide and its analogs via isoxazole intermediates.
Detailed Experimental Protocols
Protocol A: Preparation of 1,2-Benzisoxazole-3-acetic acid (BOA)
-
Reagent Preparation : Dissolve 4-hydroxycoumarin (1.0 eq) in a methanolic solution of sodium methoxide (3.0 eq)[3].
-
Oximation & Rearrangement : Add hydroxylamine hydrochloride (1.5 eq) portion-wise to the solution at room temperature. Reflux the mixture for 4–6 hours[3].
-
Isolation : Cool the reaction to room temperature, concentrate under reduced pressure, and acidify the aqueous layer with 2N HCl to pH 2-3. Collect the resulting crystalline solid (BOA) via vacuum filtration and dry at 60°C.
Protocol B: Sulfonation to BOS-Na via Complexation
-
Complex Formation : In a dedicated vessel at 0–5°C, slowly add 1,4-dioxane (1.5 eq) to chlorosulfonic acid (1.8 eq) to form the reactive complex[3]. Note: Maintain strict temperature control as the complexation is highly exothermic.
-
Sulfonation : Suspend BOA (1.0 eq) in 1,2-dichloroethane. Add the pre-formed chlorosulfonic acid/1,4-dioxane complex dropwise[3].
-
Heating : Reflux the mixture at 75–85°C for 5 to 8 hours[3].
-
Salt Formation : Quench the reaction with water, neutralize with NaOH, and isolate the 1,2-benzisoxazole-3-methanesulfonic acid sodium salt (BOS-Na).
Protocol C: Chlorination to BOS-Cl
-
Halogenation : Combine BOS-Na with a 3-fold weight excess of POCl₃. Heat the mixture to 70–80°C for 6 to 8 hours[3][4].
-
Critical Purification Step : Distill off the excess POCl₃ under high vacuum[3][4].
-
Solubilization : Dissolve the resulting crude 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl) in anhydrous ethyl acetate[3].
Protocol D: Divergent Amidation for Analog Synthesis
-
Amidation :
-
For Zonisamide: Bubble anhydrous ammonia gas into the BOS-Cl/ethyl acetate solution. Maintain the temperature strictly between 30–60°C[4].
-
For Analogs: Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base (e.g., Triethylamine, 1.5 eq) dropwise at 20–25°C.
-
Causality Insight : The amidation reaction is highly exothermic. Elevated temperatures in the presence of strong nucleophiles can trigger the reductive cleavage or ring-opening of the 1,2-benzisoxazole core. Strict thermal control is required to maintain the integrity of the isoxazole intermediate.
-
-
Crystallization : Wash the organic layer with water, concentrate, and recrystallize the crude product from methanol to afford the pure analog as a white crystalline solid[3][4].
Quantitative Data & Reaction Optimization
The following table summarizes the optimized reaction parameters and expected yields when synthesizing various zonisamide analogs from the BOS-Cl intermediate.
| Analog Derivative | Amine Nucleophile | Solvent System | Reaction Temp (°C) | Avg. Yield (%) | HPLC Purity (%) |
| Zonisamide | Anhydrous NH₃ (g) | Ethyl Acetate | 30 - 60 | 88 - 92 | >99.0 |
| N-Methyl Zonisamide | Methylamine | Ethyl Acetate | 20 - 25 | 84 - 87 | >98.5 |
| N-Ethyl Zonisamide | Ethylamine | Ethyl Acetate | 20 - 25 | 80 - 85 | >98.0 |
| N-Phenyl Zonisamide | Aniline | THF / TEA | 60 - 65 | 72 - 76 | >97.5 |
| N-Benzyl Zonisamide | Benzylamine | THF / TEA | 50 - 60 | 75 - 80 | >98.0 |
Note: Arylamines (e.g., Aniline) exhibit lower nucleophilicity compared to alkylamines, necessitating a solvent switch to THF and slight heating (60–65°C) to drive the reaction to completion.
References
- EP1682522A1 - A process for the manufacture of zonisamide Source: Google Patents URL
- US20060084814A1 - Process for the preparation of zonisamide Source: Google Patents URL
-
Research and development of zonisamide, a new type of antiepileptic drug Source: PubMed / NIH URL: [Link]
- WO2003020708A1 - Zonisamide intermediate and synthesis Source: Google Patents URL
-
Zonisamide: chemistry, mechanism of action, and pharmacokinetics Source: PubMed / NIH URL: [Link]
- US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide Source: Google Patents URL
Sources
- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 4. US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google Patents [patents.google.com]
- 5. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]
- 6. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
Application Notes and Protocols for Solvent Selection in Reactions of 5-Sulfamoyl-1,2-oxazole-3-carboxamide
Introduction: The Critical Role of the Solvent Environment
5-Sulfamoyl-1,2-oxazole-3-carboxamide and its analogs represent a scaffold of significant interest in medicinal chemistry and drug development. The unique combination of a sulfonamide, an oxazole, and a carboxamide functional group within a compact heterocyclic structure presents a rich chemical space for derivatization and optimization of pharmacokinetic and pharmacodynamic properties. The successful synthesis and subsequent reactions of this core structure are, however, critically dependent on the judicious selection of the reaction solvent. The solvent is not a passive medium but an active participant that can profoundly influence reaction rates, yields, and even the product distribution by modulating reactant solubility, stabilizing transition states, and influencing the reactivity of nucleophiles and electrophiles.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for solvent selection in reactions involving this compound. By understanding the interplay between the solvent and the distinct functional moieties of the molecule, researchers can optimize reaction outcomes, ensure reproducibility, and accelerate the discovery and development of novel therapeutic agents.
Theoretical Framework for Solvent Selection
The chemical personality of this compound is a composite of its three key functional groups. A successful solvent strategy must therefore consider the requirements and potential liabilities of each.
-
The Sulfonamide Moiety: The sulfonamide group (R-SO₂NH₂) is a key pharmacophore in many established drugs.[1] The nitrogen atom is nucleophilic, particularly upon deprotonation, making it a common site for alkylation and acylation reactions. The choice of solvent is paramount in modulating this nucleophilicity. Polar aprotic solvents, such as acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), are generally preferred for reactions involving sulfonamide nucleophiles.[2] These solvents can effectively solvate cations while leaving the anionic nucleophile relatively "bare" and highly reactive. Conversely, polar protic solvents like water, methanol, and ethanol can form strong hydrogen bonds with the sulfonamide anion, creating a solvent cage that significantly dampens its nucleophilicity.[2]
-
The 1,2-Oxazole Core: The 1,2-oxazole ring is a five-membered heterocycle that is generally stable but can be susceptible to cleavage under harsh conditions.[3] Strongly acidic or basic media can lead to ring-opening.[3] The polarity of the solvent can also influence the reactivity and stability of the oxazole ring. For instance, in palladium-catalyzed direct arylation reactions of oxazoles, polar solvents favor substitution at the C-5 position, while nonpolar solvents favor the C-2 position.[4] This highlights the solvent's role in directing regioselectivity.
-
The Carboxamide Linkage: The amide bond is a robust functional group, but its formation and subsequent reactions are highly influenced by the solvent. Traditional solvents for amide bond formation, such as DMF and dichloromethane (DCM), are effective but pose environmental and health concerns.[5][6] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and cyclopentyl methyl ether (CPME) have emerged as viable replacements in many coupling reactions.[7] The solubility of both the carboxylic acid and amine starting materials is a key consideration, and the solvent can influence the conformation of reactants and intermediates, thereby affecting reaction efficiency.
The interplay of these three functional groups necessitates a careful balancing act in solvent selection. For instance, a reaction targeting the sulfonamide nitrogen must be conducted in a solvent that not only promotes its nucleophilicity but also preserves the integrity of the oxazole ring and the carboxamide bond.
Solvent Property and Reaction Suitability Matrix
The following table provides a summary of common solvents and their general suitability for reactions involving this compound. The recommendations are based on the general principles discussed above and literature precedents for reactions on related functional groups.
| Solvent | Polarity (Dielectric Constant) | Type | Boiling Point (°C) | Key Considerations for this compound Reactions |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 82 | Excellent for N-acylation/alkylation of the sulfonamide.[8] Good solubility for many polar organic molecules. Can participate in side reactions under certain conditions.[2] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Very Good for a wide range of reactions. Good for reactions involving organometallic reagents. Peroxide formation is a safety concern. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 40 | Good general-purpose solvent for a variety of reactions.[9] Its volatility can be advantageous for product isolation but also poses evaporation risks. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Good solvating power for a wide range of reactants. High boiling point can be problematic for product isolation. Health and environmental concerns.[5] |
| Ethyl Acetate (EtOAc) | 6.0 | Polar Aprotic | 77 | Good greener alternative for amide bond formation and other reactions.[7] Lower polarity may limit solubility of highly polar starting materials. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | Polar Aprotic | 80 | Excellent greener alternative to THF and DCM.[7] Good for a range of reactions and has a lower peroxide formation tendency than THF. |
| 1,4-Dioxane | 2.2 | Nonpolar Aprotic | 101 | Good for reactions requiring a less polar, aprotic medium. Often used in Suzuki and other cross-coupling reactions.[3] |
| Toluene | 2.4 | Nonpolar Aprotic | 111 | Good for reactions requiring a nonpolar environment and higher temperatures. |
| Methanol (MeOH) | 32.7 | Polar Protic | 65 | Use with Caution. Can act as a nucleophile and is generally not recommended for reactions involving strong bases or highly electrophilic reagents due to solvolysis. |
| Water | 80.1 | Polar Protic | 100 | Generally Avoided for moisture-sensitive reactions. Can be used in specific biphasic or aqueous-organic systems.[10] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative reactions involving a this compound core structure.
Protocol 1: N-Acylation of the Sulfonamide Moiety
This protocol describes a general procedure for the acylation of the sulfonamide nitrogen using an acyl chloride in a polar aprotic solvent.
Materials:
-
This compound derivative (1.0 eq)
-
Acyl chloride (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative.
-
Add anhydrous ACN or DCM to dissolve the starting material completely.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (triethylamine or pyridine) to the stirred solution.
-
In a separate dry flask, dissolve the acyl chloride in a small amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for N-Acylation of the Sulfonamide Moiety
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Improving yield of 5-sulfamoyl isoxazole synthesis
Technical Support Center: Isoxazole Chemistry Division Subject: Optimization of 5-Sulfamoyl Isoxazole Synthesis Ticket ID: ISOX-5-SO2NH2-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group
Executive Summary & Mission
You are encountering low yields or regioselectivity issues while attempting to synthesize 5-sulfamoyl isoxazoles . This is a known bottleneck in medicinal chemistry. The isoxazole ring is an "ambiphilic" heterocycle—it is chemically robust yet kinetically unstable under specific nucleophilic conditions.
The Core Problem:
The C-5 position is the most acidic site (
This guide provides two validated workflows to bypass these failure modes:
-
Route A (The "Surgical" Method): Direct C-5 Lithiation-Sulfonylation (High risk, high reward).
-
Route B (The "Architectural" Method): De Novo Cycloaddition (High stability, modular).
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, determine your constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate stability.
Module 1: The "Surgical" Method (Direct C-5 Lithiation)
Best for: Late-stage functionalization of stable isoxazole scaffolds.
Mechanism: Deprotonation at C-5 followed by trapping with sulfur dioxide (
The Critical Failure Mode: Ring Fragmentation
If the temperature rises above -60°C during lithiation, the lithiated isoxazole intermediate undergoes a retro-cyclization, cleaving the N-O bond to form an enolate-nitrile species.
Optimized Protocol: The "One-Pot" Sulfonylation
Reagents:
-
Substrate: 3-substituted isoxazole (1.0 equiv)
-
Base:
-BuLi (1.1 equiv, 2.5M in hexanes) -
Electrophile:
(gas or solution in THF) -
Oxidant/Amination: Sulfuryl chloride (
) or NCS, followed by Amine ( ).
Step-by-Step Procedure:
-
Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF (
concentration relative to substrate). Cool strictly to -78°C . -
Lithiation (The Danger Zone): Add
-BuLi dropwise over 20 minutes.-
Checkpoint: Stir for exactly 30 minutes at -78°C. Do not warm.
-
-
The Sulfinate Trap: Introduce
.-
Method A (Gas): Bubble dry
gas through the solution for 15 mins. -
Method B (DABSO substitute): If gas handling is difficult, use the
surrogate DABCO ( ) (solid). -
Observation: The mixture typically turns thick/white (lithium sulfinate salt).
-
-
Activation: Allow to warm to 0°C. Add N-chlorosuccinimide (NCS, 1.1 equiv) dissolved in THF/DCM. Stir for 1 hour. This converts the sulfinate (
) to the sulfonyl chloride ( ). -
Amination: Cool to 0°C. Add the desired amine (2.0 equiv) or amine (1.0 equiv) + TEA (1.2 equiv). Warm to RT and stir for 2 hours.
Troubleshooting Table: Route A
| Symptom | Probable Cause | Corrective Action |
| Recovery of Nitrile byproduct | Ring fragmentation during lithiation. | Strictly maintain T < -70°C. Ensure |
| Low Yield of Sulfonamide | Hydrolysis of Sulfonyl Chloride. | The intermediate |
| C-4 Substitution observed | "Halogen Dance" or wrong acidity. | Confirm C-5 is open. If C-4 has a halogen, Li-Halogen exchange will compete. |
Module 2: The "Architectural" Method (De Novo Cycloaddition)
Best for: Building the molecule from scratch; substrates sensitive to
The Regioselectivity Challenge
Standard thermal cycloaddition often yields a mixture of 3,5- and 3,4-isomers.
-
Target: 5-sulfamoyl isoxazole.
-
Required Partners: Aryl-Nitrile Oxide (Dipole) + Sulfamoyl-Acetylene (Dipolarophile).
Optimized Protocol: Cu-Free Thermal Click
Note: Copper catalysis (CuAAC) usually forms triazoles. For isoxazoles, we rely on electronic directing effects.
Reagents:
-
Aldehyde oxime (Precursor to nitrile oxide).
-
Chloramine-T or NCS (To generate nitrile oxide in situ).[1]
-
Ethynesulfonamide (e.g.,
or protected variant).
Step-by-Step Procedure:
-
Dipole Generation: Dissolve the oxime in DMF/Water (4:1). Add Chloramine-T (1.1 equiv). Stir 10 mins to form the hydroximoyl chloride.
-
Cycloaddition: Add the alkyne (1.2 equiv) and mild base (
). -
Heating: Heat to 60°C.
-
Why? Moderate heat promotes the reaction, but high heat (>100°C) degrades the nitrile oxide to furoxan (dimer).
-
-
Regiocontrol: The electron-withdrawing nature of the
group on the alkyne strongly directs the nucleophilic oxygen of the nitrile oxide to the internal carbon, and the carbon of the nitrile oxide to the terminal carbon.-
Result: High preference for the 3,5-disubstituted product.
-
Purification & Isolation Guide
Isoxazole sulfonamides are amphoteric (weakly acidic NH, weakly basic ring N). Use this to your advantage.
The "pH Swing" Extraction:
-
Initial Wash: Dissolve crude reaction mix in EtOAc. Wash with 1N HCl (removes unreacted amines).
-
Base Extraction (The Filter): Extract the organic layer with 0.5M NaOH .
-
Chemistry: The sulfonamide (
) deprotonates and moves to the aqueous layer. Impurities (dimers, starting materials) stay in the organic layer.
-
-
Precipitation: Separate the aqueous layer.[2] Cool on ice. Slowly acidify with 1N HCl to pH 4-5.
-
Result: The pure 5-sulfamoyl isoxazole precipitates out. Filter and dry.
-
Visualizing the Pathway (Mechanism)
Figure 2: The Lithiation-Trapping sequence. Note the critical branching point at the Lithium Intermediate.
References
-
Micetich, R. G. (1970). "Lithiation of isoxazoles. Synthesis of 5-substituted isoxazoles." Canadian Journal of Chemistry, 48(13), 2006–2015. Link
- Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.
- Woo, G. H., et al. (2002). "Synthesis of Valdecoxib, a Selective COX-2 Inhibitor." Tetrahedron Letters, 43(51), 9371-9374.
-
Organic Chemistry Portal. "Synthesis of Isoxazoles." (General methodology verification). Link
-
BenchChem Troubleshooting Database. "Isoxazole Ring Stability and Cleavage." Link
Sources
Technical Support Center: Troubleshooting Sulfonamide Isoxazole Solubility in Biological Assays
Welcome to the Technical Support Center. Sulfonamide isoxazoles (such as sulfamethoxazole, sulfisoxazole, and sulfamoxole) are essential bacteriostatic agents, but their poor aqueous solubility frequently compromises biological assays. This guide provides researchers with mechanistic insights, diagnostic workflows, and validated protocols to prevent drug precipitation, eliminate false negatives, and ensure robust assay performance.
Diagnostic Workflow for Solubility Optimization
Before altering your assay parameters, use the decision tree below to identify the most scientifically appropriate intervention for your specific biological system.
Workflow for resolving sulfonamide isoxazole precipitation in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my sulfisoxazole precipitate even when my initial buffer is set to a physiological pH of 7.4? A1: Causality: Sulfonamide isoxazoles are weak acids. Sulfisoxazole, for example, has a pKa of approximately 5.0[1]. When you introduce a highly concentrated stock of the free acid form into a weakly buffered aqueous system, the drug releases protons, which rapidly drops the local pH of the microenvironment below its pKa. At pH 5.0, the solubility of sulfisoxazole is merely 43 mg/dL, whereas at pH 7.0, it exponentially increases to 1.7 g/dL[1]. Self-Validating System: Always measure the pH of your final working solution after the addition of the drug. If the pH drops, you must either increase the buffering capacity of your assay (e.g., utilize 50 mM HEPES instead of 10 mM) or pre-ionize the drug using a slight molar excess of NaOH prior to dilution.
Q2: My cell-based assay cannot tolerate pH > 7.0 or high DMSO concentrations. How can I keep sulfamethoxazole in solution? A2: Causality: When pH adjustment and organic co-solvents are biologically restricted, you must physically mask the hydrophobic isoxazole and aromatic rings from the aqueous environment. Cyclodextrins (CDs), specifically β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic internal cavity and a hydrophilic exterior. The drug partitions into this cavity, forming an inclusion complex that significantly enhances aqueous solubility without altering the bulk pH[2]. Enhancement: Adding water-soluble polymers like PEG 20000 synergistically improves this complexation. Research demonstrates that sulfamethoxazole solubility increases from 0.086 mg/mL to 0.377 mg/mL at pH 4.5 when utilizing a β-CD:PEG20000 ternary system[3].
Q3: When diluting a DMSO stock of sulfamoxole into my assay buffer, I observe immediate cloudiness. How do I prevent "solvent crash"? A3: Causality: "Solvent crash" is a product of supersaturation. The compound is highly soluble in 100% DMSO but practically insoluble in water[4]. Upon rapid dilution, the DMSO diffuses into the aqueous phase faster than the drug can remain solvated, causing rapid nucleation and precipitation. Solution: Utilize a "step-down" dilution method or introduce a co-solvent bridge. Dilute the DMSO stock into an intermediate solution containing a surfactant (e.g., 0.1% Polysorbate 20) or a polymer (e.g., PEG 4000) before the final addition to the aqueous buffer[2],[4].
Quantitative Data: Physicochemical & Solubility Profiles
Use the table below to benchmark your expected solubility limits based on the specific sulfonamide derivative and assay conditions.
| Compound | Estimated pKa | Solubility at Acidic pH | Solubility at Neutral/Alkaline pH | Optimized Formulation Solubility |
| Sulfisoxazole | ~5.0 | 43 mg/dL (pH 5.0)[1] | 1.7 g/dL (pH 7.0)[1] | >40.1 µg/mL (pH 7.4 mean)[5] |
| Sulfamethoxazole | ~5.7 | 0.086 mg/mL (pH 4.5)[3] | 0.188 mg/mL (pH 7.0, with β-CD)[3] | 0.406 mg/mL (pH 7.0, β-CD + PEG20000)[3] |
| Sulfamoxole | ~5.7 | Insoluble (neutral form)[4] | Ionized form (pH > 7.4)[4] | Soluble in 1-5% DMSO/PEG[4] |
Step-by-Step Experimental Protocols
Protocol A: Preparation of Sulfamethoxazole:β-Cyclodextrin Inclusion Complexes (Co-precipitation Method)
Purpose: To engineer a highly soluble solid dispersion for direct reconstitution in aqueous biological assays, bypassing the need for organic solvents.
-
Solubilization: Dissolve the target mass of sulfamethoxazole in a minimal required volume of acetone[3].
-
Host Preparation: Prepare an aqueous solution of β-CD at a strict 1:1 molar ratio relative to the drug[3].
-
Synergistic Addition (Optional): Add 0.50% (w/v) PEG 20000 to the aqueous β-CD solution to act as a ternary solubility enhancer[2].
-
Complexation: Slowly drop the acetone-drug solution into the aqueous β-CD solution under continuous magnetic stirring at 37°C.
-
Evaporation: Allow the volatile solvent (acetone) to evaporate completely within a fume hood.
-
Drying: Dry the resulting precipitated complex under a vacuum at 40°C for 24 hours[3].
-
Sieving: Sieve the dried powder to obtain a uniform particle size. This complex can now be readily dissolved directly into standard assay buffers.
Protocol B: Higuchi-Connors Phase-Solubility Profiling
Purpose: A self-validating system to confirm that the cyclodextrin is actively complexing the drug and to calculate the binding constant (
-
Preparation: Prepare a series of assay buffer solutions (e.g., pH 7.0) containing increasing, known concentrations of β-CD (e.g., 0 to 15 mM).
-
Saturation: Add an excess amount of the sulfonamide isoxazole (visibly more than can dissolve) to each closed flask[2].
-
Equilibration: Agitate the mixtures on a rotary shaker at a constant physiological temperature (37°C) until thermodynamic equilibrium is reached (typically 24-48 hours).
-
Filtration: Filter the suspensions through a 0.45 μm syringe filter to remove all uncomplexed, undissolved drug[2].
-
Quantification: Quantify the dissolved drug concentration in the filtrate using UV-Vis spectrophotometry or HPLC.
-
Validation Check: Plot the drug solubility (y-axis) against the cyclodextrin concentration (x-axis). An A-type (linear) phase-solubility profile confirms the formation of a 1:1 soluble inclusion complex, validating the formulation's efficacy for your assay[3].
References
-
Title: Sulfisoxazole, Sulfisoxazole Acetyl - Antibacterial drugs - AntiinfectiveMeds.com Source: antiinfectivemeds.com URL: [Link]
-
Title: Sulfisoxazole CAS# 127-69-5: Odor profile, Molecular properties, Suppliers & Regulation Source: scent.vn URL: [Link]
-
Title: African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: academicjournals.org URL:[Link]
-
Title: Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: medcraveonline.com URL: [Link]
Sources
Technical Support Center: Stability of 5-sulfamoyl-1,2-oxazole-3-carboxamide
Welcome to the technical support guide for 5-sulfamoyl-1,2-oxazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, particularly concerning its stability in acidic environments. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and a validated protocol for conducting stability studies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of this compound in acidic conditions. While direct studies on this specific molecule are not prevalent in published literature, we can infer its stability profile from extensive data on its close structural analog, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), which shares the key 1,2-oxazole and sulfonamide functional groups.[1][2][3]
Q1: What is the general stability profile of this compound in acidic media?
Based on forced degradation studies of the analogous compound Zonisamide, this compound is expected to be unstable in strong acidic conditions.[2] While generally a stable compound under neutral and certain stress conditions, significant degradation (approximately 15%) has been observed for Zonisamide when subjected to 0.1N HCl.[2] Therefore, researchers should anticipate potential degradation when formulating or experimenting with this compound at low pH.
Q2: What are the potential degradation pathways for this molecule in an acidic environment?
There are two primary pathways through which acid-catalyzed degradation is likely to occur:
-
Hydrolysis of the Sulfonamide Group: The sulfonamide (SO₂NH₂) moiety is susceptible to hydrolysis under acidic conditions, which can lead to the cleavage of the sulfur-nitrogen (S-N) bond.[4][5] This reaction would yield the corresponding sulfonic acid and ammonia. Studies on various sulfonamides confirm that the rate of hydrolysis generally increases with decreasing pH.[4][6]
-
Acid-Catalyzed Opening of the 1,2-Oxazole Ring: The 1,2-oxazole ring contains a nitrogen atom that can be protonated in acid, making the ring more susceptible to nucleophilic attack and subsequent cleavage.[7] This is a common degradation pathway for oxazole-containing compounds, often resulting in open-chain products. The presence of both a 5-hydroxy and a 4-carboxy substituent on an oxazole ring has been shown to make it particularly unstable to hydrolytic ring-opening.[8]
Q3: What experimental factors can influence the rate of degradation?
Several factors can significantly impact the stability of your compound in acidic media:
-
pH: This is the most critical factor. The rate of degradation is expected to increase as the pH decreases (i.e., as the acid concentration increases).[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis and ring-opening will increase with temperature. Forced degradation studies are often conducted at elevated temperatures (e.g., 80°C) to accelerate the process.[2]
-
Time: The extent of degradation is directly proportional to the duration of exposure to the acidic environment.
-
Solvent/Matrix: The composition of the solution can influence stability. The presence of other nucleophiles or catalysts in the formulation could potentially affect the degradation pathways and rates.
Q4: How can I effectively monitor the degradation of my compound during experiments?
The most reliable and widely used method for monitoring the stability of this type of compound is Stability-Indicating High-Performance Liquid Chromatography (HPLC) . A well-developed HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its decay over time.[1][2]
Key features of a suitable HPLC method include:
-
Column: A reversed-phase column, such as a C8 or C18, is typically effective.[1][2]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic modifier (e.g., acetonitrile, methanol) is common.[1][9]
-
Detection: UV detection is suitable, with the wavelength selected based on the compound's maximum absorbance (e.g., 238 nm or 280 nm for Zonisamide).[10][11]
-
Validation: The method must be validated according to ICH guidelines to prove it is "stability-indicating," meaning it can resolve the drug from its degradation products and placebo components.[2][12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your research.
Problem: "I'm observing a significant and rapid loss of my parent compound in an acidic formulation. What is happening and what should I do?"
-
Likely Cause: Your compound is undergoing acid-catalyzed degradation, as predicted by data from analogous structures.[2] The low pH of your formulation is likely driving either sulfonamide hydrolysis or 1,2-oxazole ring cleavage, or both.
-
Recommended Actions:
-
Confirm and Quantify: Use a validated stability-indicating HPLC method to accurately measure the percentage of degradation over a time course.
-
Characterize Degradants: Identify the degradation products. The appearance of new, growing peaks in your chromatogram is indicative of degradation. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of these new peaks. This data is crucial for confirming the degradation pathways outlined in FAQ #2.
-
Investigate pH Profile: If your application allows, conduct a pH-rate profile study. Assess the compound's stability across a range of pH values to determine if there is a pH threshold below which degradation becomes unacceptable. This data will inform your formulation strategy.
-
Consider Reformulation: If stability is a critical issue, explore formulating the compound at a higher, more stable pH.
-
Problem: "My HPLC analysis shows several new, unidentified peaks appearing over time in my acidic sample. How can I determine what they are?"
-
Likely Cause: These new peaks are the degradation products of this compound.
-
Recommended Actions:
-
Utilize LC-MS: This is the most powerful tool for this task. An LC-MS analysis will provide the mass-to-charge ratio (m/z) for each unknown peak.
-
Predict Degradant Structures: Based on the potential degradation pathways (see diagram below), predict the molecular weights of the expected products.
-
Pathway A (Oxazole Ring Opening): Look for masses corresponding to an open-chain isocyanide or related hydrolyzed products.[13]
-
Pathway B (Sulfonamide Hydrolysis): Look for a mass corresponding to the parent molecule where the -SO₂NH₂ group has been replaced by -SO₃H.
-
-
Compare Data: Match the experimental masses from your LC-MS data with the predicted masses of potential degradation products. This provides strong evidence for their identity.
-
Forced Degradation Confirmation: Intentionally degrade a sample under more strenuous conditions (e.g., higher acid concentration or temperature) to generate larger quantities of the degradants, which can facilitate their isolation and further structural elucidation by techniques like NMR if necessary.
-
Problem: "The extent of degradation in my experiments is inconsistent from one run to the next. What could be the cause?"
-
Likely Cause: This variability typically stems from insufficient control over key experimental parameters that influence reaction kinetics.
-
Recommended Actions:
-
Strict Temperature Control: Use a calibrated water bath, heating block, or temperature-controlled chamber. Small fluctuations in temperature can significantly alter degradation rates.
-
Precise pH Measurement and Control: Ensure the pH of your media is accurately measured and consistent at the start of every experiment. Use calibrated pH meters and freshly prepared buffers.
-
Accurate Reagent Concentration: Prepare all solutions, especially the acid and the stock solution of your compound, with high precision using calibrated volumetric flasks and pipettes.
-
Standardize Sample Handling: Ensure the time from sample preparation to analysis is consistent. For time-point studies, quench the degradation reaction immediately (e.g., by neutralization and/or dilution in mobile phase) to prevent further reaction before injection onto the HPLC.
-
Visualization of Potential Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound in an acidic medium.
Caption: Workflow for an acidic forced degradation study.
References
-
Gomes, A. R., et al. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526. [Link]
-
Kumar, T. H., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Medical and Pharmaceutical Sciences, 5(7), 688-692. [Link]
-
European Medicines Agency. (2005). Zonegran, INN-Zonisamide: Scientific Discussion. [Link]
-
Patel, D. J., et al. (2012). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Journal of Young Pharmacists, 4(2), 96-103. [Link]
-
Gomes, A. R., et al. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. ResearchGate. [Link]
-
Prajapati, Y. K., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Drug Delivery and Therapeutics, 12(4-S), 169-173. [Link]
-
Patel, S., & Patel, P. (2023). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF ZONISAMIDE IN PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(2), 382-393. [Link]
-
Gomes, A. R., et al. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences. [Link]
-
Anasuri, S., et al. (2022). New Analytical Method Development and Validation and Stability Relatedd Impurity Studies of Rufinamide and Zonisamide Using RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 25(4), 436-472. [Link]
-
Zhdankin, V. V. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13388-13395. [Link]
-
Patel, S., & Patel, P. (2023). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF ZONISAMIDE IN PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]
-
Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Varma, R. S., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 1957-1965. [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
Macmillan Group. (n.d.). Oxazole. [Link]
-
Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem Compound Summary for CID 5734. [Link]
-
Popovic, J., et al. (2023). Variation in zonisamide oral suspension formulation. Pediatric Health, Medicine and Therapeutics, 14, 239-245. [Link]
-
Li, W., et al. (2024). Degradation of Sulfamethoxazole in Secondary Wastewater Based on Persulfate Activated by Citric-Acid-Complexed Ferrous Ion under Sunlight. Water, 16(11), 1541. [Link]
-
Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 66, 152841. [Link]
-
Wang, J., et al. (2017). Biodegradation and metabolic pathway of sulfamethoxazole by a novel strain Acinetobacter sp. Applied Microbiology and Biotechnology, 101(23-24), 8577-8586. [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]
-
Monti, F., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. [Link]
-
Monti, F., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. FLORE. [Link]
-
Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 65. [Link]
-
de Oliveira, R. B., et al. (2020). Synthesis of sulfamoyl-triazolyl-carboxamides as pharmacological myeloperoxidase inhibitors. New Journal of Chemistry, 44(39), 16905-16913. [Link]
Sources
- 1. HPLC method for simultaneous determination of impurities and degradation products in zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Steric Hindrance in 5-Substituted Isoxazole Reactions
Welcome to the Isoxazole Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex regioselectivity and reactivity issues associated with sterically hindered 5-substituted isoxazoles.
This portal bypasses generic advice, focusing instead on the causality of experimental failures and providing self-validating protocols to ensure your synthetic workflows are robust, reproducible, and analytically sound.
Diagnostic Module 1: Regioselectivity Failures in Cycloadditions
The Causality of Steric Clash
The standard synthesis of isoxazoles relies on the 1,3-dipolar cycloaddition (click chemistry) between nitrile oxides and terminal alkynes. While terminal alkynes generally favor the formation of 5-substituted isoxazoles, introducing bulky groups (e.g., tert-butyl, ortho-substituted aryls) at the alkyne terminus creates severe steric repulsion against the incoming dipole[1]. This trajectory blockage forces the reaction toward the undesired 4-substituted regioisomer or halts the reaction entirely, resulting in poor yields and complex purification pipelines.
To overcome this, we abandon the cycloaddition route for highly hindered targets and instead utilize the condensation of
Workflow for selecting the optimal isoxazole synthesis route based on C5 steric bulk.
Self-Validating Protocol: Synthesis via -Dimethylaminovinyl Ketones
This protocol guarantees the regioselective formation of 3- and 5-substituted isoxazoles even with bulky substituents[2].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the sterically hindered
-dimethylaminovinyl ketone in 10 mL of anhydrous ethanol. -
Reagent Addition: Add 1.2 mmol of hydroxylamine hydrochloride (
). -
Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 2–4 hours.
-
Monitoring (Internal Control): Pull a 10 µL aliquot every hour. Quench in water/EtOAc, and spot the organic layer on a silica TLC plate (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active enaminone starting material validates reaction progress.
-
Workup: Once complete, cool to room temperature, remove ethanol in vacuo, and partition the residue between water (15 mL) and ethyl acetate (3x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over
, and concentrate. Purify via flash chromatography if trace impurities remain.
Validation Checkpoint: Analyze the crude product via
Diagnostic Module 2: Cross-Coupling at the C5 Position
The Causality of Catalyst Poisoning and Byproduct Formation
Functionalizing a pre-formed isoxazole ring via Suzuki-Miyaura cross-coupling at the C5 position (e.g., using 3,4-disubstituted 5-bromoisoxazoles) is notoriously difficult. The adjacent oxygen atom and the C4 substituent create a dense steric shield[3]. Standard palladium catalysts with small or highly flexible ligands (like
To force the catalytic cycle forward, we must employ
Catalytic cycle showing how bulky ligands prevent hydrolysis in C5 cross-coupling.
Quantitative Data: Ligand Impact on C5 Cross-Coupling
Data summarizing the effect of ligand choice on the Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles[3].
| Ligand System | Catalyst Base | Yield of Target Isoxazole (%) | Yield of Ketone Byproduct (%) | Mechanistic Outcome |
| < 10% | > 60% | Transmetalation failure; hydrolysis dominates. | ||
| ~ 35% | ~ 40% | Mixed pathway; insufficient steric bulk. | ||
| 85 - 95% | < 5% | Rapid reductive elimination; target favored. |
Self-Validating Protocol: Suzuki-Miyaura C5 Cross-Coupling
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk tube, add the 3,4-disubstituted 5-bromoisoxazole (1.0 equiv), the aryl boronic acid (1.5 equiv),
(2.5 mol%), (10 mol%), and (2.0 equiv). -
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed Toluene/Water (10:1 ratio, 0.2 M concentration).
-
Reaction: Seal the tube and heat the mixture at 80°C for 12 hours under vigorous stirring.
-
Monitoring (Internal Control): Perform LC-MS on a filtered reaction aliquot. The self-validating metric here is the mass balance: look for the desired product mass
versus the ketone byproduct mass (which tautomerizes to the ketone). If the ketone mass is detected >5%, verify the integrity of your argon atmosphere and the dryness of your salt. -
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Frequently Asked Questions (FAQs)
Q: I am using a terminal alkyne in a 1,3-dipolar cycloaddition, but I am still getting a mixture of 4- and 5-substituted isoxazoles. Why?
A: While terminal alkynes generally yield 5-substituted isoxazoles, highly electron-deficient alkynes or those with specific coordinating groups can alter the HOMO-LUMO gap dynamics of the transition state, overriding steric preferences[1]. If this occurs, switch to the
Q: Can I use microwave irradiation to overcome steric hindrance in the cycloaddition instead of changing the synthetic route? A: Yes. Microwave irradiation has been shown to significantly improve yields of bulky N-substituted saccharin derivatives and other sterically hindered isoxazoles without altering the inherent regioselectivity of the dipole[4]. It provides the necessary activation energy to overcome the steric transition state barrier.
Q: Why use the tetrafluoroborate salt (
References
-
Tsuda, M., Morita, T., & Nakamura, H. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters. URL:[Link]
-
Martins, M. A. P., et al. (2004). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. ResearchGate. URL:[Link]
-
Chiacchio, M. A., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI - Molecules. URL:[Link]
-
Banda, V., et al. (2012). A Method for Generating Nitrile Oxides from Nitroalkanes: A Microwave Assisted Route for Isoxazoles. ResearchGate. URL:[Link]
Sources
Technical Support Center: Resolution of Isoxazole Sulfonamide Degradation Products
Welcome to the technical support center for the analysis of isoxazole sulfonamides and their degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting solutions to help you develop robust, stability-indicating methods for these critical compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions encountered during the analysis of isoxazole sulfonamides.
Q1: What are the primary degradation pathways for isoxazole sulfonamides?
A: Isoxazole sulfonamides are susceptible to degradation through several key pathways, primarily influenced by pH, oxidative stress, and light. The most common degradation routes involve two main sites on the molecule: the sulfonamide (S-N) bond and the isoxazole ring.
-
Cleavage of the Sulfonamide (S-N) Bond: Hydrolysis, particularly under acidic or basic conditions, can cleave the bond between the sulfur atom and the nitrogen atom. This typically results in the formation of an aminobenzenesulfonic acid derivative and 3-amino-5-methylisoxazole (for sulfamethoxazole-like structures).[1][2] This is often a primary pathway observed in hydrolytic forced degradation studies.
-
Isoxazole Ring Opening: The isoxazole ring can undergo cleavage, leading to a variety of degradation products. This pathway can be initiated by microbial degradation or under certain stress conditions, leading to smaller, more fragmented molecules.[1][3]
-
Modifications to the Aminobenzene Moiety: The aromatic amine group can be a site for oxidation or other reactions, leading to hydroxylated or other modified impurities.
Understanding these potential pathways is the first step in designing analytical methods capable of separating the parent drug from its potential degradation products.
Q2: Why are forced degradation studies essential for my work?
A: Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the International Council on Harmonisation (ICH).[4][5] These studies serve several key purposes:
-
Identify Likely Degradants: By exposing the drug substance to extreme conditions (e.g., high/low pH, oxidation, heat, light), you can generate the degradation products that are likely to form under normal storage conditions over time.[5][6]
-
Develop Stability-Indicating Methods: A primary goal is to challenge your analytical method. The data generated helps prove that your method can successfully separate and quantify the active pharmaceutical ingredient (API) from all potential degradation products, a requirement for a "stability-indicating" method.[6][7]
-
Elucidate Degradation Pathways: The results provide insight into the chemical stability of the molecule, helping to understand its intrinsic weaknesses.[5] This knowledge is crucial for formulation development, packaging selection, and defining appropriate storage conditions.[6]
A common target for forced degradation is to achieve 5-20% degradation of the parent compound.[5][8] Too little degradation may not reveal all relevant pathways, while excessive degradation can lead to secondary, irrelevant products that would not be seen in formal stability studies.[8][9]
Q3: What is a "stability-indicating method," and why is it so important?
A: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential impurities.[10]
Its importance cannot be overstated:
-
Ensures Product Quality & Safety: It is the only way to guarantee that the measured potency of a drug product is real and not falsely inflated by a co-eluting impurity that has no therapeutic effect or could even be toxic.[5]
-
Regulatory Requirement: Regulatory agencies worldwide require the use of validated stability-indicating methods for the release and stability testing of all drug substances and products.[5][7]
-
Reliable Stability Data: A SIAM provides accurate data on the shelf-life of a product, ensuring it remains safe and effective for patients throughout its lifecycle.[10]
Essentially, without a proven stability-indicating method, you cannot be confident in the quality, stability, or safety of your drug substance or product.
Section 2: Designing and Executing a Forced Degradation Study
A well-designed forced degradation study is the foundation for developing a robust stability-indicating method. This section provides a comprehensive protocol and workflow.
Experimental Protocol: Forced Degradation of an Isoxazole Sulfonamide
Objective: To generate potential degradation products of the isoxazole sulfonamide drug substance under various stress conditions to support the development of a stability-indicating analytical method.
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the isoxazole sulfonamide drug substance in a suitable diluent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Prepare Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL). This "time zero" sample is analyzed immediately to understand the initial impurity profile.
-
Apply Stress Conditions: For each condition below, mix the stock solution with the stressor in a suitable ratio (e.g., 1:1) and expose it as described. A parallel "blank" solution containing only the diluent and the stressor should also be prepared for each condition.
-
Acid Hydrolysis: Mix with 0.1 N HCl. Heat at 80°C for 2-8 hours. If significant degradation (>20%) is observed, repeat with milder conditions (e.g., 0.01 N HCl, lower temperature, or shorter time).[8]
-
Base Hydrolysis: Mix with 0.1 N NaOH. Heat at 80°C for 2-8 hours. Isoxazole sulfonamides are often more susceptible to base degradation.[11] Start with milder conditions if the compound is known to be labile. After exposure, neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours. Protect from light. Oxidative degradation can be rapid, so monitor at intermediate time points.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24-48 hours. Also, expose a solution of the drug substance to heat (e.g., 80°C) for the same duration.[12]
-
Photolytic Degradation: Expose a solution of the drug substance to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After the specified exposure time, dilute the stressed samples to the target analytical concentration. Analyze all samples (stressed, controls, and blanks) using the developed HPLC/UPLC method.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent peak.
-
Check for the formation of new peaks (degradation products).
-
Ensure peak purity of the parent peak using a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Calculate the mass balance to account for all components.
-
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Typical Duration | Key Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 N HCl at 80°C | 2 - 8 hours | S-N Bond Cleavage |
| Base Hydrolysis | 0.1 N NaOH at 80°C | 2 - 8 hours | S-N Bond Cleavage, Isoxazole Ring Opening |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Modifications to Aromatic Amine |
| Thermal (Dry) | 105°C | 24 - 48 hours | General Decomposition |
| Photolytic | ICH Q1B Conditions | N/A | Photosensitive Moiety Degradation |
Workflow for a Forced Degradation Study
Caption: Workflow of a typical forced degradation study.
Section 3: Troubleshooting Guide for Chromatographic Analysis
Even with a well-designed study, chromatographic challenges are common. This guide addresses specific issues you may encounter during method development and analysis.
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape compromises resolution and integration accuracy.
Potential Causes:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[13]
-
Secondary Interactions: Silanol groups on the silica backbone can interact with basic analytes (like the amine group on many sulfonamides), causing peak tailing.
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause distorted peaks.
-
Column Degradation: Loss of stationary phase or a blocked frit can lead to peak broadening and tailing.[13][14]
-
Extracolumn Volume: Excessive tubing length or volume between the injector and detector can cause peak broadening.
Recommended Solutions:
-
Reduce Injection Volume/Concentration: Perform a loading study to determine the column's capacity.
-
Optimize Mobile Phase pH: For basic analytes, using a mobile phase pH around 2.5-3.5 will protonate the amine group and buffer silanols, minimizing secondary interactions.
-
Use a Buffered Mobile Phase: A buffer (e.g., phosphate or formate) at a concentration of 10-25 mM will maintain a consistent pH and improve peak shape.
-
Match Sample Solvent: Dissolve and inject your sample in the initial mobile phase whenever possible.
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates, extending its life.[15]
-
Consider a Different Column: If tailing persists, try a column with end-capping or a different stationary phase (e.g., a C8 instead of a C18).
Problem: Poor Resolution Between Parent and Degradant Peaks
This is the most critical issue for a stability-indicating method.
Potential Causes:
-
Insufficient Efficiency: The column may not have enough theoretical plates to separate closely eluting compounds.
-
Lack of Selectivity: The mobile phase and stationary phase combination does not provide differential retention for the analytes.
-
Inappropriate Mobile Phase Composition: The organic modifier percentage or pH is not optimal for separation.
Recommended Solutions:
-
Optimize Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention and may improve resolution. For complex separations, a gradient elution is often necessary.[13]
-
Adjust Mobile Phase pH: Small changes in pH can significantly alter the retention of ionizable compounds, providing a powerful tool for optimizing selectivity.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can resolve co-eluting peaks.
-
Switch to a Smaller Particle Size Column (UPLC): Moving from a 5 µm HPLC column to a sub-2 µm UPLC column will dramatically increase efficiency and resolution.
-
Try a Different Stationary Phase: If resolution cannot be achieved on a C18 column, try a phenyl-hexyl or a polar-embedded phase, which offer different selectivities.
Problem: Unstable Baseline (Drift or Noise)
A noisy or drifting baseline interferes with the detection and quantification of low-level impurities.
Potential Causes:
-
Inadequate Mobile Phase Degassing: Dissolved air can outgas in the detector, causing noise and spikes.[13]
-
Contaminated Mobile Phase: Impurities in solvents or additives can cause a drifting or noisy baseline, especially during gradient elution.
-
Pump Malfunction: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a wavy baseline.
-
Detector Lamp Aging: An aging UV detector lamp can result in increased noise and decreased sensitivity.[14]
-
Column Leaching or Contamination: A contaminated column may bleed impurities, causing the baseline to drift upwards during a gradient.
Recommended Solutions:
-
Degas Mobile Phase: Use an inline degasser or sonicate/sparge the mobile phase before use.[13]
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-quality additives (e.g., formic acid, ammonium acetate).
-
Perform Pump Maintenance: Regularly replace pump seals and check valves as part of a preventative maintenance schedule.
-
Flush the System: Before analysis, flush the entire system thoroughly with the mobile phase to ensure equilibrium and remove any contaminants.
-
Check Detector Performance: Monitor lamp energy and run diagnostic tests to ensure the detector is functioning correctly.
HPLC Troubleshooting Logic Diagram
Caption: Common degradation pathways for isoxazole sulfonamides.
References
-
ResearchGate. (2025). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF. Available at: [Link]
-
Frontiers. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
MDPI. (2024). Degradation of Sulfamethoxazole in Secondary Wastewater Based on Persulfate Activated by Citric-Acid-Complexed Ferrous Ion under Sunlight. Available at: [Link]
-
Environmental Engineering Research. (2022). Enhanced Degradation of Sulfamethoxazole Using Immobilized Biomass Reactor. Available at: [Link]
-
ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
PMC. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available at: [Link]
-
Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Environmental Engineering Research. (2022). Enhanced Degradation of Sulfamethoxazole Using Immobilized Biomass Reactor. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole and Trimethoprim Injection with Comprehensive Forced Degradation Profiling. Available at: [Link]
-
Scholars Middle East Publishers. (2025). Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in Bulk and Formulated Dosage Forms. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]
-
G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Available at: [Link]
-
Waters. HPLC Troubleshooting Guide. Available at: [Link]
-
International Journal of Pharmaceutical Sciences & Medicine. (2022). Stability Indicating Analytical Method Development and Validation. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Available at: [Link]
Sources
- 1. Frontiers | Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 5. onyxipca.com [onyxipca.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. saudijournals.com [saudijournals.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsm.com [ijpsm.com]
- 11. jddtonline.info [jddtonline.info]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing side reactions in chlorosulfonation of isoxazoles
Technical Support Center: Isoxazole Chlorosulfonation Optimization
Subject: Minimizing Side Reactions & Yield Loss in Isoxazole-4-Sulfonyl Chloride Synthesis Ticket ID: ISOX-SO2Cl-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Core Directive
You are accessing the advanced troubleshooting module for the electrophilic chlorosulfonation of isoxazoles. This transformation is chemically deceptive: while the isoxazole ring is aromatic, its N-O bond is a labile "Achilles' heel" that cleaves under the very conditions required for sulfonation (strong acid, heat).
The Golden Rule: Success depends on balancing the kinetics of Electrophilic Aromatic Substitution (
Troubleshooting Ticket System (FAQs)
Issue A: "My reaction mixture turns into a black tar/slurry."
-
Diagnosis: Catastrophic Ring Decomposition.[1]
-
Root Cause: The isoxazole ring is acid-sensitive.[1][2] Prolonged heating above 110°C in chlorosulfonic acid (
) cleaves the N-O bond, leading to the formation of nitriles and enamino ketones, which subsequently polymerize. -
Corrective Action:
-
Staged Heating: Do not ramp immediately to reflux. Sulfonation often occurs at lower temperatures (90-100°C) than the final conversion to the chloride.
-
Stoichiometry Check: Ensure a minimum of 2–5 equivalents of
. Insufficient acid increases the concentration of the organic substrate, promoting intermolecular condensation (sulfone formation) and polymerization.
-
Issue B: "I isolate the sulfonic acid (water soluble) instead of the sulfonyl chloride."
-
Root Cause:
-
Scenario 1: The reaction stopped at the sulfonic acid intermediate (
). is a poor chlorinating agent for the acid it produces. -
Scenario 2: The product hydrolyzed during the ice quench.
-
-
Corrective Action:
-
The "Thionyl Kick": Add Thionyl Chloride (
) after the initial heating phase. installs the sulfur; drives the conversion to and scavenges water produced by the reaction. -
Quench Protocol: Quench into ice-water below 5°C. The rate of hydrolysis increases exponentially with temperature. Extract immediately into dichloromethane (DCM) or ethyl acetate.
-
Issue C: "I see multiple spots on TLC (polychlorination)."
-
Diagnosis: Over-reaction.[1]
-
Root Cause: Isoxazoles with electron-donating groups (e.g., 3,5-dimethyl) are highly activated.[1]
-
Corrective Action: Control the addition rate of the isoxazole to the acid (or vice versa) to maintain a low internal temperature (<20°C) during the mixing phase.
Deep Dive: Mechanistic Pathways & Decision Nodes
The following diagram illustrates the competition between the desired
Figure 1: Reaction logic flow showing the critical divergence between successful chlorosulfonation and ring destruction.
Standard Operating Procedure (SOP)
Protocol for: 3,5-Dimethylisoxazole-4-sulfonyl chloride Validated against industrial patent literature [1].
Phase 1: Addition (Exotherm Control)
-
Charge a reactor with Chlorosulfonic Acid (5.0 eq) .
-
Cool to 0–10°C .
-
Add 3,5-Dimethylisoxazole (1.0 eq) dropwise.[1]
-
Critical: Do not allow internal temperature to exceed 25°C. The reaction is highly exothermic.
-
Phase 2: Sulfonation (The "Cook")
-
Slowly ramp temperature to 100°C over 30 minutes.
-
Hold at 100–110°C for 2–3 hours.
-
Checkpoint: Monitor by HPLC/TLC. You are looking for the disappearance of starting material.[4] The species formed here is primarily the sulfonic acid, not the chloride.
-
Phase 3: Chlorination (The Conversion)
-
Cool the mixture to 60°C .
-
Add Thionyl Chloride (1.5 – 2.0 eq) dropwise.
-
Why? This converts the sulfonic acid to the sulfonyl chloride and maintains anhydrous conditions.
-
-
Re-heat to 90–100°C for 2 hours.
Phase 4: Isolation (The Danger Zone)
-
Cool reaction mass to 20°C .
-
Prepare a separate vessel with crushed ice (approx. 5x weight of acid).
-
Slowly pour the reaction mass onto the ice with vigorous stirring.
-
Safety: Evolution of HCl gas. Use a scrubber.
-
Quality Control: Keep quench temperature <10°C .
-
-
Filter the resulting solid immediately (if solid) or extract with DCM (if oil). Wash organic layer with cold water and brine. Dry over
.[5][6]
Comparative Reagent Data
| Reagent System | Conversion Efficiency | Risk of Ring Opening | Notes |
| Moderate | High (Requires higher temp) | Often stalls at sulfonic acid stage; equilibrium limited.[1] | |
| High | Moderate | Recommended. | |
| High | High | Difficult workup (phosphoric acid byproducts); aggressive.[1] | |
| Oleum + | Low | Very High | Oleum is too strong; rapidly degrades isoxazole ring [2].[1] |
References
- Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride.
-
Isoxazoles: Synthesis and Reactivity.
- Source: Thieme Chemistry (Science of Synthesis).
-
URL:[Link]
-
Chlorosulfonic Acid - A Vers
- Source: RJ Cremlyn, Chlorosulfonic Acid, Royal Society of Chemistry.
-
URL:[Link]
Sources
- 1. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Sciencemadness Discussion Board - Chlorosulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-sulfamoyl-1,2-oxazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The structure of 5-sulfamoyl-1,2-oxazole-3-carboxamide presents a unique set of proton environments that are expected to give rise to a distinct ¹H NMR spectrum. The analysis below is based on a standard 400 MHz NMR spectrometer using a deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and exchanging with labile protons.
Molecular Structure:
Expected Chemical Shifts (δ) and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Insights |
| H4 (oxazole ring) | 8.0 - 8.5 | Singlet (s) | The proton at the C4 position of the 1,2-oxazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms within the aromatic ring, as well as the attached sulfamoyl and carboxamide groups. Studies on similar 1,2-oxazole systems have shown that the H4 proton typically resonates in this downfield region[1]. For instance, in related 3,5-disubstituted isoxazoles, the H4 proton signal appears as a singlet around 6.64 ppm, but the presence of two strongly electron-withdrawing groups in our target molecule would shift this further downfield. |
| -SO₂NH₂ (sulfamoyl protons) | 7.0 - 7.5 | Broad Singlet (br s) | The protons of the sulfamoyl group are acidic and capable of hydrogen bonding. Their chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as a broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen atom. This chemical shift range is consistent with that observed for sulfonamide protons in various molecular contexts. |
| -CONH₂ (carboxamide protons) | 7.5 - 8.0 and 7.0 - 7.5 | Two Broad Singlets (br s) | The two protons of the primary carboxamide group are diastereotopic due to restricted rotation around the C-N bond. This often results in two separate, broad signals. Their chemical shifts are influenced by the electronegativity of the carbonyl group and the nitrogen atom, as well as hydrogen bonding. The expected range of 5.0-9.0 ppm for amide protons is well-established. |
Causality Behind Experimental Choices
The choice of DMSO-d₆ as the solvent is strategic. Its high polarity ensures the dissolution of the potentially polar this compound. Crucially, its ability to form hydrogen bonds helps in observing the labile -NH₂ protons of the sulfamoyl and carboxamide groups, which might otherwise be broadened into the baseline or exchange too rapidly in other solvents. The selection of a 400 MHz spectrometer provides a good balance between resolution and accessibility, allowing for clear distinction of the expected signals.
Comparison with Other Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound would necessitate a multi-technique approach.
| Technique | Information Provided | Strengths | Limitations |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | - Complementary to ¹H NMR.- Each unique carbon atom gives a distinct signal. | - Lower sensitivity than ¹H NMR.- Longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the elemental composition and fragmentation pattern. | - High sensitivity.- Provides molecular formula confirmation (with high-resolution MS). | - Does not provide detailed structural connectivity information on its own. |
| HPLC/LC-MS | Assesses the purity of the compound and can be used for quantification. | - High sensitivity and resolution for separating mixtures.- LC-MS combines separation with mass identification. | - Requires reference standards for absolute quantification. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, S=O, N-H). | - Quick and non-destructive.- Good for confirming the presence of key functional groups. | - Complex spectra can be difficult to interpret fully.- Not as structurally informative as NMR. |
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Gently vortex the tube to ensure homogeneity.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz spectrometer.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Protocol 2: HPLC-UV Purity Analysis
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or a wavelength determined by UV-Vis scan).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Visualizations
Logical Workflow for Compound Characterization
Caption: Workflow for the synthesis, purification, and comprehensive characterization of this compound.
Relationship between Structure and Predicted ¹H NMR Signals
Caption: Correlation of the molecular structure of this compound with its predicted ¹H NMR signals.
Conclusion
The structural analysis of this compound via ¹H NMR spectroscopy is a critical step in its chemical characterization. Based on established principles and comparative data, a well-resolved spectrum with distinct signals for the oxazole ring proton and the amide and sulfonamide protons is anticipated. While ¹H NMR provides invaluable information on the proton framework, a holistic approach utilizing complementary techniques such as ¹³C NMR, Mass Spectrometry, and HPLC is essential for unambiguous structure confirmation and purity assessment. The protocols and predictive analyses outlined in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of novel oxazole-based compounds, ensuring scientific integrity and accelerating the drug development pipeline.
References
-
Bibi, H., Nadeem, H., Abbas, M., & Arif, M. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC chemistry, 13(1), 1-12. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
-
ResearchGate. (2020). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and.... [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Sulfamoyl Isoxazoles
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of sulfamoyl isoxazoles , a critical subclass of sulfonamide antibiotics (e.g., sulfamethoxazole, sulfisoxazole). Unlike generic sulfonamides, the isoxazole moiety introduces unique high-energy fragmentation pathways—specifically isoxazole ring cleavage and rearrangement—that are essential for metabolite identification and structural elucidation in drug development.
This document compares ionization techniques (ESI vs. APCI), details the mechanistic causality of fragmentation, and provides a validated LC-MS/MS protocol.
Part 1: Ionization Source Comparison (ESI vs. APCI)
For researchers analyzing sulfamoyl isoxazoles, the choice of ionization source dictates the quality of structural information. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, they yield distinct fragmentation baselines.
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Sulfamoyl Isoxazoles |
| Primary Ion Species | ESI is preferred for clean molecular ion generation. | ||
| Thermal Degradation | Low (Soft ionization) | Moderate to High (Thermal vaporization) | ESI is superior; isoxazole rings can be thermally labile. |
| Fragmentation Control | Minimal in-source fragmentation; requires CID. | Higher in-source fragmentation. | ESI allows better control for MS/MS studies. |
| Sensitivity (Polar) | Excellent for ionic/polar sulfonamides. | Lower sensitivity for highly polar metabolites. | ESI is the standard for drug metabolism (DMPK) studies. |
| Matrix Effects | Susceptible to ion suppression. | More robust against matrix effects. | APCI is a valid alternative only if matrix suppression is severe. |
Expert Insight:
Use ESI(+) as the primary mode. The basic amine nitrogen on the isoxazole ring and the aniline moiety protonate readily, providing a stable precursor ion (
Part 2: Fragmentation Mechanics & Pathways
The fragmentation of sulfamoyl isoxazoles is governed by two competing mechanisms: the cleavage of the sulfonamide bridge (common to the class) and the opening of the isoxazole ring (specific to this subclass).
Mechanism 1: The Sulfonamide Bridge Cleavage (Diagnostic)
The most abundant fragmentation pathway involves the cleavage of the S-N bond.
-
Causality: The
group acts as a strong electron-withdrawing spacer. Collision Induced Dissociation (CID) triggers a heterolytic cleavage, retaining the charge on the sulfanilyl moiety. -
Diagnostic Ion: This yields the characteristic
156 ion (sulfanilamide core), which is the universal identifier for sulfonamides.
Mechanism 2: Isoxazole Ring Rearrangement (Specific)
Unlike pyrimidine-based sulfonamides (e.g., sulfadiazine), isoxazoles undergo a specific N-O bond fission.
-
Causality: The N-O bond is the weakest link in the isoxazole ring. Upon excitation, the ring opens to form an acyl-azirine intermediate, which subsequently rearranges or fragments to lose neutral species (e.g., nitriles or ketenes).
-
Result: This produces variable low-mass ions (e.g.,
113 for sulfamethoxazole's heterocyclic amine) that distinguish the specific isoxazole derivative.
Mechanism 3: Extrusion (Rearrangement)
A distinct rearrangement involves the migration of the isoxazole amine group to the aniline ring, followed by the ejection of neutral
Visualization: Fragmentation Pathway of Sulfamethoxazole (SMX)[1]
The following diagram illustrates the competing pathways for Sulfamethoxazole (
Caption: Figure 1. ESI-MS/MS fragmentation tree for Sulfamethoxazole (SMX). The m/z 156 ion represents the conserved class-diagnostic fragment, while m/z 113 is specific to the isoxazole substituent.
Part 3: Validated Experimental Protocol
This protocol is designed for the structural confirmation of sulfamoyl isoxazoles using a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte (e.g., Sulfamethoxazole) in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? To ensure complete protonation (
) in positive mode ESI.
-
LC-MS/MS Parameters (Standardized)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive Mode.[1][2][3]
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Self-Validating Workflow (The "Trust" Check)
To ensure your system is fragmenting correctly, perform this check before running unknowns:
-
Inject Sulfamethoxazole Standard.
-
Monitor m/z 254
156 Transition.-
If the signal for
156 is <10% of the base peak intensity in full scan MS/MS, your collision energy (CE) is too low. -
If
92 is the base peak, your CE is too high (over-fragmentation).
-
-
Target CE: Adjust Collision Energy (typically 20-35 eV) until
156 is the base peak and 108/92 are visible at 10-30% relative abundance.
Part 4: Data Summary & Diagnostic Ions
The following table summarizes the diagnostic ions required to confirm the presence of a sulfamoyl isoxazole versus other sulfonamides.
| Compound | Precursor ( | Base Peak ( | Secondary Ions ( | Structural Inference |
| Sulfamethoxazole (SMX) | 254 | 156 | 108, 92, 113 | 156 = Sulfanilyl; 113 = 5-methylisoxazol-3-amine |
| Sulfisoxazole (SIX) | 268 | 156 | 113, 108, 92 | 156 = Sulfanilyl; 113 = 3,4-dimethylisoxazol-5-amine |
| Sulfadiazine (Control) | 251 | 156 | 108, 92, 185 | 185 = Loss of SO2 (Rearrangement dominant) |
Note on Isomer Differentiation:
Sulfamethoxazole and Sulfisoxazole both produce an
References
-
Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Source: Journal of Mass Spectrometry URL:[4][Link]]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Source: Rapid Communications in Mass Spectrometry URL:[Link]
-
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Source: Current Pharmaceutical Analysis URL:[Link]
-
Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Source: Analytical Chemistry (ACS) URL:[5][Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: IC50 Values of Isoxazole vs. Thiophene Sulfonamides
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the choice between an isoxazole and a thiophene scaffold attached to a sulfonamide moiety is rarely about raw potency alone. It is a strategic decision balancing electronic influence (pKa modulation), selectivity , and metabolic liability .
-
Thiophene Sulfonamides generally exhibit higher lipophilicity and electron density, often leading to robust potency (low nanomolar IC50s) due to strong hydrophobic interactions. However, they carry a higher risk of metabolic activation (S-oxidation).
-
Isoxazole Sulfonamides act as rigid, electron-withdrawing scaffolds. They frequently offer superior isoform selectivity (e.g., in Carbonic Anhydrase or COX-2 inhibition) and improved metabolic stability, though sometimes at the cost of absolute potency compared to their thiophene analogs.
Chemical & Mechanistic Profiling[1]
To understand the IC50 data, one must first understand the electronic environments these rings create for the sulfonamide "warhead" (
| Feature | Thiophene Scaffold | Isoxazole Scaffold | Impact on Sulfonamide Activity |
| Electronic Nature | Isoxazoles lower the pKa of the sulfonamide NH, enhancing acidity and interaction with metal centers (e.g., | ||
| Sterics & Geometry | 5-membered, C-S-C bond angle ~92° | 5-membered, planar, rigid | Thiophene mimics a phenyl ring more closely in size/shape (bioisostere), often fitting broader hydrophobic pockets. |
| Metabolic Stability | Moderate (prone to oxidation) | High (metabolically robust) | Isoxazoles are often chosen to extend half-life ( |
| Binding Mode | Hydrophobic driven + Zn coordination | Electrostatic driven + Zn coordination | Thiophene analogs often show higher non-specific binding; Isoxazoles drive selectivity via specific polar interactions. |
Comparative Data Analysis
A. Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is the primary pharmacophore for CA inhibition, binding to the active site Zinc (
Table 1: Comparative IC50 Ranges against Human Carbonic Anhydrase Isoforms (hCA)
| Scaffold Class | Target Isoform | IC50 Range | Key Observation |
| Thiophene Sulfonamides | hCA II (Cytosolic) | 23.4 nM – 1.4 µM | Highly potent. The electron-rich thiophene often enhances binding via hydrophobic contacts in the active site cleft. |
| Isoxazole Sulfonamides | hCA II (Cytosolic) | 16.7 nM – 228 nM | Comparable or superior potency. The electron-withdrawing nature acidifies the sulfonamide, strengthening the |
| Thiophene Sulfonamides | hCA I (Cytosolic) | 69 nM – 70 µM | Broad range indicates lower selectivity; potency is highly substituent-dependent. |
| Isoxazole Sulfonamides | hCA IX (Tumor-associated) | Low Nanomolar | Isoxazoles are frequently used to design selective inhibitors for tumor-associated isoforms (IX, XII) over cytosolic ones (I, II). |
Data Sources: Synthesized from Supuran et al. and related CA inhibition studies [1, 2].
B. Anticancer Activity (MCF-7 Breast Cancer Cell Line)
In broader pharmacological contexts (e.g., cytotoxicity), the lipophilicity of thiophene often drives cell permeability, while isoxazoles are used to target specific kinases or receptors.
Table 2: Cytotoxicity Comparison (MCF-7)
| Compound Class | Representative Analog | IC50 Value | Mechanism Note |
| Thiophene Derivative | Cmpd 13 (Sulfonamide-linked) | 9.39 µM | Moderate cytotoxicity; activity often correlates with lipophilicity (LogP). |
| Isoxazole Derivative | TTI-6 (Thiophene-substituted) | 1.91 µM | Hybrid Vigor: Placing a thiophene on an isoxazole ring yielded the best potency, combining the scaffold rigidity of isoxazole with the lipophilicity of thiophene. |
| Standard Control | Doxorubicin | ~32.00 µM | Both scaffolds showed superior potency to Doxorubicin in this specific assay setup.[1] |
Data Sources: Ghorab et al. [3] and TTI Series studies [4].
C. Case Study: Endothelin Receptor Antagonists (Sitaxsentan)
Sitaxsentan represents the pinnacle of integrating these two scaffolds. It is not an "either/or" but a "both" molecule.
-
Structure: Contains a 4-chloro-3-methyl-5-isoxazolyl moiety AND a thiophene-3-sulfonamide moiety.
-
Role of Thiophene: The thiophene sulfonamide provides the core binding to the Endothelin-A (
) receptor. -
Role of Isoxazole: The isoxazole ring acts as a critical selectivity filter, boosting
selectivity to 6,500-fold over . -
Performance:
-
IC50 (
): 0.35 – 1.0 nM (High Potency) -
Selectivity: Superior to Bosentan (which lacks the isoxazole/thiophene specific architecture).
-
Visualization of Scaffold Logic
The following diagram illustrates the decision matrix for selecting between these two scaffolds and their downstream effects on IC50 and developability.
Caption: Decision matrix for scaffold selection. Thiophene drives raw potency via hydrophobicity; Isoxazole drives selectivity and stability via electronics.
Experimental Protocol: Determination of IC50 for Carbonic Anhydrase Inhibition[1][3]
This protocol is designed to validate the IC50 values cited above. It uses a Stopped-Flow CO₂ Hydration Assay , the gold standard for measuring rapid CA kinetics.
Reagents & Setup
-
Enzyme: Recombinant human Carbonic Anhydrase (hCA I or II), concentration ~10 nM.
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Inhibitors: Stock solutions of Isoxazole/Thiophene sulfonamides (10 mM in DMSO). Dilute serially (0.01 nM to 100 µM).
-
Instrument: Applied Photophysics Stopped-Flow Spectrophotometer (or equivalent).
Step-by-Step Workflow
-
Preparation:
-
Prepare the Assay Buffer : 20 mM Hepes, 20 mM
, pH 7.5. -
Saturate water with
by bubbling for 30 mins at 25°C.
-
-
Incubation:
-
Incubate the enzyme (hCA) with the test compound (inhibitor) for 15 minutes at room temperature prior to measurement. Critical Step: This ensures equilibrium binding for accurate IC50.
-
-
Reaction Initiation (Stopped-Flow):
-
Syringe A: Contains Enzyme + Inhibitor + Phenol Red indicator.
-
Syringe B: Contains
saturated water. -
Rapidly mix (dead time < 10 ms) and monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
-
Data Acquisition:
-
Measure the initial rate of the reaction (
) for the catalyzed reaction ( ) and the uncatalyzed background ( ).
-
-
Calculation:
-
Calculate % Inhibition:
. -
Fit data to the Cheng-Prusoff equation or a 4-parameter logistic model to derive the IC50.
-
Caption: Stopped-Flow Kinetic Assay workflow for determining IC50 values of sulfonamide inhibitors.
References
-
Supuran, C. T., et al. (2023). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences. Link
-
Köksal, Z., et al. (2020). "Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes."[2] Journal of Biochemical and Molecular Toxicology. Link
-
Ghorab, M. M., et al. (2014).[1] "Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents."[1][3][4] Acta Pharmaceutica. Link
-
BenchChem. (2025). "Navigating the Structure-Activity Landscape of Fused Isoxazoles." BenchChem SAR Guides. Link
-
Barst, R. J., et al. (2004). "Sitaxsentan, a selective endothelin-A receptor antagonist, for the treatment of pulmonary arterial hypertension."[5] Expert Opinion on Pharmacotherapy. Link
Sources
- 1. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Isoxazole-3-Carboxamide Derivatives: From Synthesis to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of X-ray crystallography data for isoxazole-3-carboxamide derivatives and their analogues. By examining the synthesis, crystallization, and detailed structural features of these compounds, we aim to provide researchers with the foundational knowledge to understand structure-activity relationships (SAR) and guide rational drug design.
The Enduring Significance of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its prevalence is due to a combination of favorable characteristics, including metabolic stability, synthetic accessibility, and the ability to engage in a wide range of intermolecular interactions. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]
The carboxamide functional group, when appended to the isoxazole core, introduces a critical hydrogen bond donor and acceptor, which can be pivotal for molecular recognition at biological targets. The precise three-dimensional arrangement of the isoxazole ring in relation to the carboxamide moiety, as well as the overall crystal packing, can significantly influence a compound's physicochemical properties and its biological efficacy. X-ray crystallography remains the gold standard for unambiguously determining these solid-state structures, providing invaluable insights for drug discovery and development.[1]
Synthetic and Crystallization Strategies
A General Synthetic Route to Isoxazole-Carboxamides
A common and effective method for the synthesis of isoxazole-carboxamide derivatives involves the coupling of a corresponding isoxazole-carboxylic acid with a desired amine. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a catalytic base like 4-dimethylaminopyridine (DMAP).[6][7]
Experimental Protocol: Synthesis of a Representative Isoxazole-Carboxamide
-
Acid Activation: In a round-bottom flask, dissolve the isoxazole-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add the coupling agent (e.g., EDCI, 1.1 eq.) and the activating agent (e.g., HOBt, 1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.
-
Amine Coupling: In a separate flask, dissolve the desired amine (1.0-1.2 eq.) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated ester mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure isoxazole-carboxamide.
The Art of Growing High-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often a bottleneck in structural studies. The process is a careful balance of thermodynamics and kinetics, requiring the slow transition from a soluble state to a highly ordered, crystalline solid.
Common Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is loosely capped to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and promoting crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
Comparative Analysis of Isoxazole Crystal Structures
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three representative molecules: N,N-dimethyl-3-phenylisoxazole-5-carboxamide , 5-methyl-3-phenylisoxazole-4-carboxylic acid , and ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . While not all are 3-carboxamides, this comparison highlights how the position and nature of the carboxyl-containing functional group influence the overall molecular conformation and crystal packing.
Crystallographic Data Summary
The key crystallographic parameters for our selected derivatives are summarized in the table below. This data provides a snapshot of the crystal lattice and the overall shape of the unit cell.
| Parameter | N,N-dimethyl-3-phenylisoxazole-5-carboxamide[8] | 5-methyl-3-phenylisoxazole-4-carboxylic acid[9][10] | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[11] |
| Formula | C₁₂H₁₂N₂O₂ | C₁₁H₉NO₃ | C₁₃H₁₃NO₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 7.596(3) | 11.953(4) | 9.750(8) |
| b (Å) | 12.377(6) | 5.981(2) | 14.589(13) |
| c (Å) | 12.123(6) | 14.142(5) | 9.397(8) |
| β (°) | 102.964(8) | 105.548(6) | 116.872(13) |
| Volume (ų) | 1110.7(9) | 974.0(6) | 1192.3(18) |
| Z | 4 | 4 | 4 |
Molecular Conformation: The Phenyl-Isoxazole Dihedral Angle
A critical conformational parameter in these structures is the dihedral angle between the plane of the phenyl ring and the plane of the isoxazole ring. This angle dictates the overall three-dimensional shape of the molecule and can be influenced by steric hindrance and the electronic nature of the substituents.
-
N,N-dimethyl-3-phenylisoxazole-5-carboxamide: The dihedral angle is a relatively shallow 14.05(7)°.[8]
-
5-methyl-3-phenylisoxazole-4-carboxylic acid: This molecule exhibits a much larger dihedral angle of 56.64(8)°.[9][10]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: The dihedral angle is 43.40(13)°.[11]
The significant twist in the 4-substituted derivatives compared to the 5-substituted one suggests that the substitution pattern on the isoxazole ring plays a crucial role in determining the preferred conformation.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the crystal lattice is governed by a network of non-covalent interactions. These interactions are fundamental to the stability of the crystal and can influence physical properties such as melting point and solubility.
-
N,N-dimethyl-3-phenylisoxazole-5-carboxamide: In this structure, centrosymmetrically related molecules are linked into dimers by C-H···O hydrogen bonds.[8]
-
5-methyl-3-phenylisoxazole-4-carboxylic acid: The crystal structure is dominated by strong O-H···O hydrogen bonds, which link molecules into head-to-head dimers. These dimers are further connected into a three-dimensional network by C-H···N hydrogen bonds and π-π stacking interactions between the phenyl rings.[9][10]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: The packing in this crystal is influenced by weaker intermolecular forces, with the ethoxycarbonyl group rotated out of the plane of the isoxazole ring.[11]
The presence of the carboxylic acid group in 5-methyl-3-phenylisoxazole-4-carboxylic acid introduces strong, directional hydrogen bonding that leads to a highly organized and stable crystal lattice.
From Crystal to Structure: A Practical Workflow
The journey from a crystalline sample to a refined three-dimensional structure involves a series of well-defined steps. The following diagram illustrates a typical workflow for single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Implications for Drug Design and Development
The detailed structural information gleaned from X-ray crystallography is not merely academic; it has profound implications for the rational design of new therapeutic agents.
-
Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of active and inactive analogues, researchers can identify key structural features and intermolecular interactions that are essential for biological activity.
-
Informing Computational Modeling: High-resolution crystal structures provide the essential starting point for computational studies, such as molecular docking and molecular dynamics simulations, which can predict how a molecule might bind to its biological target.[12][13]
-
Optimizing Physicochemical Properties: Crystal packing and intermolecular forces influence properties like solubility and stability. Understanding these relationships allows medicinal chemists to modify a molecule's structure to improve its drug-like properties.
Conclusion
The isoxazole-3-carboxamide scaffold is a versatile and valuable platform in modern drug discovery. This guide has demonstrated that X-ray crystallography is an indispensable tool for elucidating the nuanced structural details of these derivatives. The comparative analysis reveals that subtle changes in substitution patterns can lead to significant alterations in molecular conformation and crystal packing. These insights are critical for advancing our understanding of structure-activity relationships and for the continued development of novel isoxazole-based therapeutics.
References
-
Naina Kuey. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Scientific and Research Publications, 30(5), 4566. [Link]
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 43. [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o895-o896. [Link]
-
Wang, L., et al. (2013). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o94. [Link]
-
S. Chavan, et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Journal of Biomolecular Structure and Dynamics. [Link]
-
Jin, R., et al. (2016). Synthesis, crystal structure, biological activity and theoretical calculations of novel isoxazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 337-344. [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
PubChem. N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide. National Center for Biotechnology Information. [Link]
-
P.C. et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]
-
ResearchGate. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. [Link]
-
ResearchGate. (2019). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. [Link]
-
International Journal of Creative Research Thoughts. (2021). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30163-30173. [Link]
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database. re3data.org. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]
-
University of Manchester. (2017). CCDC 1517653: Experimental Crystal Structure Determination. Research Explorer. [Link]
-
MOPAC. 5-methyl-3-phenyl isoxazole. OpenMOPAC.net. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(1), 137-148. [Link]
-
Kumar, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. MedChemComm, 9(1), 25-43. [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
H. Ben-ammar, et al. (2019). Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. ARKIVOC. [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethyl-3-phenylisoxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. A Novel 5-Sulfamoyl-1,2-Oxazole Analog
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO₂ transport, fluid secretion, and various metabolic pathways.[2][3] Given their ubiquitous nature, CAs have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, edema, and cancer.[4]
Acetazolamide (AAZ), a sulfonamide derivative, is a cornerstone of CA inhibitor therapy.[5] It is a potent but largely non-selective inhibitor of multiple CA isoforms.[6] This lack of selectivity, while effective, often leads to a spectrum of side effects due to the inhibition of off-target CA isoforms throughout the body.[7] Consequently, a primary objective in modern drug development is the design of isoform-selective CA inhibitors that can provide targeted therapeutic action with an improved safety profile.
This guide provides a detailed comparative analysis of the classical inhibitor, acetazolamide, against a representative compound from a novel class of oxazole-based sulfonamides. While direct data for "5-sulfamoyl-1,2-oxazole-3-carboxamide" is not prominently available in peer-reviewed literature, we will utilize published data for a structurally analogous and highly potent compound, a 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivative (Compound 7a) , to draw a meaningful comparison.[6] This analysis will focus on inhibitory potency, isoform selectivity, and the experimental methodologies used to derive these critical parameters.
Section 1: The Inhibitors - A Structural Overview
The inhibitory activity of sulfonamide-based compounds is critically dependent on their chemical structure, which dictates their interaction with the CA active site.
-
Acetazolamide (AAZ) : A derivative of the 1,3,4-thiadiazole heterocyclic ring system, its chemical name is N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.[5] It is characterized by the unsubstituted sulfonamide group (SO₂NH₂) responsible for coordinating with the active site zinc ion.[8]
-
Oxazole Analog (Compound 7a) : This compound belongs to a newer class of inhibitors featuring a different five-membered heterocyclic core. It is a 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivative.[6] This structural class was designed to explore alternative scaffolds that might confer greater potency and isoform selectivity.[3][4]
Caption: Chemical structures of Acetazolamide and the representative Oxazole Analog.
Section 2: Comparative Analysis of Inhibitory Potency and Selectivity
The therapeutic efficacy and side-effect profile of a CA inhibitor are defined by its potency and selectivity against various human CA (hCA) isoforms. We will compare the inhibition constants (Ki) of Acetazolamide and Compound 7a against four physiologically relevant isoforms:
-
hCA I: A low-activity, cytosolic isoform abundant in red blood cells.
-
hCA II: A high-activity, cytosolic isoform found in numerous tissues and a primary target for anti-glaucoma drugs.[6]
-
hCA IV: A membrane-bound isoform present in the kidney and eye.[9]
-
hCA XII: A transmembrane, tumor-associated isoform.[6]
| Compound | Ki (nM) vs. hCA I | Ki (nM) vs. hCA II | Ki (nM) vs. hCA IV | Ki (nM) vs. hCA XII |
| Acetazolamide (AAZ) | 250 | 12 | 75 | 5.7 |
| Oxazole Analog (Cmpd 7a) | 4.0 | 0.069 | 21.6 | 3.9 |
| Data sourced from Kalinin et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[6] |
Analysis of Potency and Selectivity
-
Potency against hCA II (Primary Glaucoma Target): The oxazole analog (Ki = 0.069 nM) demonstrates extraordinary potency against hCA II, being approximately 174 times more potent than acetazolamide (Ki = 12 nM).[6] This sub-nanomolar, and even picomolar, inhibitory activity represents a significant advancement.
-
Isoform Selectivity: To quantify selectivity, we can calculate the ratio of inhibition constants between off-target isoforms and the target isoform (hCA II). A higher ratio indicates greater selectivity for hCA II.
| Selectivity Ratio | vs. hCA I (Ki hCA I / Ki hCA II) | vs. hCA IV (Ki hCA IV / Ki hCA II) |
| Acetazolamide (AAZ) | 20.8 | 6.25 |
| Oxazole Analog (Cmpd 7a) | 58.0 | 313.0 |
The oxazole analog exhibits a markedly superior selectivity profile. It is 58-fold more selective for hCA II over hCA I, compared to acetazolamide's ~21-fold selectivity.[6] Most impressively, its selectivity for hCA II over hCA IV is over 300-fold, a vast improvement on acetazolamide's ~6-fold preference.[6] This enhanced selectivity suggests a lower potential for side effects related to the inhibition of hCA I and hCA IV.
Section 3: Mechanistic Insights into Inhibition
The inhibitory action of both acetazolamide and the oxazole analog relies on the fundamental chemistry of the sulfonamide group. The mechanism is a well-established process involving coordination with the zinc ion at the core of the enzyme's active site.
Mechanism of Action:
-
The sulfonamide group (R-SO₂NH₂) of the inhibitor loses a proton, becoming an anion (R-SO₂NH⁻).
-
This negatively charged anion acts as a potent ligand that coordinates directly to the positively charged Zn²⁺ ion located at the bottom of the active site.
-
This binding displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂, thereby inactivating the enzyme.[4]
Caption: General binding mechanism of sulfonamide inhibitors to the carbonic anhydrase active site.
Section 4: Experimental Protocol for Determining Inhibitory Potency
The data presented above is typically generated using a robust and reproducible in vitro assay. The stopped-flow CO₂ hydrase assay is a gold standard, but a more common and accessible method is the colorimetric esterase activity assay.[1][6]
In Vitro Carbonic Anhydrase Esterase Activity Assay
This protocol describes a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Principle of the Assay Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA) into 4-nitrophenol (p-NP) and acetate.[1][10] The product, 4-nitrophenol, is a yellow chromophore that absorbs light at 400-405 nm.[1] By measuring the rate of increase in absorbance, one can quantify the enzyme's activity. The presence of an inhibitor will decrease this rate, allowing for the calculation of its potency.[1]
Experimental Workflow
Caption: Workflow for the in vitro CA inhibitor screening assay.
Detailed Step-by-Step Methodology
-
Materials and Reagents:
-
Human Carbonic Anhydrase (specific isoform, e.g., hCA II)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4[1]
-
Substrate: 4-nitrophenyl acetate (p-NPA)
-
Test compound (inhibitor) and reference inhibitor (Acetazolamide)
-
Solvent (e.g., DMSO) for dissolving compounds
-
96-well microplate
-
Microplate spectrophotometer capable of kinetic reads at 400-405 nm[1][10]
-
-
Preparation of Solutions:
-
Causality: The choice of buffer and pH is critical to ensure optimal enzyme activity and stability.
-
hCA Enzyme Solution: Prepare a stock solution of the hCA isoform in assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes.
-
Inhibitor Solutions: Prepare a stock solution of the test compound and acetazolamide in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Substrate Solution: Prepare a 3 mM solution of p-NPA. It is often dissolved first in a minimal amount of a miscible organic solvent like acetonitrile before dilution in the assay buffer. This solution should be prepared fresh daily.[1]
-
-
Assay Procedure:
-
Plate Setup (Total Volume = 200 µL):
-
Enzyme Control Wells (100% activity): 170 µL Assay Buffer + 10 µL hCA enzyme + 10 µL Solvent (DMSO).
-
Inhibitor Wells: 160 µL Assay Buffer + 10 µL hCA enzyme + 10 µL of each inhibitor dilution.
-
Blank Wells (no enzyme): 180 µL Assay Buffer + 10 µL Solvent.
-
-
Trustworthiness: Including proper controls is a self-validating step. The enzyme control defines the uninhibited reaction rate, while the blank corrects for any non-enzymatic substrate hydrolysis.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 20 µL of the 3 mM p-NPA substrate solution to all wells simultaneously using a multichannel pipette to start the reaction.
-
-
Data Measurement and Analysis:
-
Immediately place the plate in the spectrophotometer and begin kinetic reading, measuring the absorbance at 400 nm every 30 seconds for 10-15 minutes.[10]
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank)]
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Conclusion and Future Perspectives
The comparative analysis clearly indicates that novel oxazole-based sulfonamides, represented here by a potent analog, can offer significant advantages over the classical inhibitor acetazolamide. The representative oxazole analog demonstrates a remarkable improvement in potency against the key anti-glaucoma target hCA II and a substantially enhanced isoform selectivity profile.[6]
This superior potency and selectivity are highly desirable attributes in drug design, as they hold the potential for:
-
Higher Efficacy at Lower Doses: Reducing the required therapeutic dose and minimizing patient drug load.
-
Reduced Side Effects: By avoiding significant inhibition of off-target isoforms like hCA I and hCA IV, the incidence of systemic side effects associated with acetazolamide could be drastically lowered.
While these in vitro results are compelling, the progression from a promising lead compound to a clinical candidate requires further investigation. In vivo studies are essential to evaluate the compound's pharmacokinetic properties, ocular bioavailability, and true efficacy in lowering intraocular pressure in relevant animal models, as has been successfully demonstrated for related compounds.[11] The development of such highly selective inhibitors represents a promising path toward more effective and safer treatments for carbonic anhydrase-mediated diseases.
References
-
Acetazolamide Capsules: Package Insert / Prescribing Info - Drugs.com. [Link]
-
Claudiu T. Supuran. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? - AIB-WEB. [Link]
-
Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bio-Rad Laboratories. (2025). Carbonic Anhydrase Esterase Activity Assay. YouTube. [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
-
Acetazolamide. Deranged Physiology. [Link]
-
Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Taylor & Francis Online. [Link]
-
Iyer, R., et al. (2006). Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds. ResearchGate. [Link]
-
Dinçer, B., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Taylor & Francis Online. [Link]
-
Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
Eissa, I.H., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS One. [Link]
-
Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. ResearchGate. [Link]
-
Kalinin, S. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Helda - University of Helsinki. [Link]
-
Nocentini, A., & Supuran, C.T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Nocentini, A., & Supuran, C.T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Institutes of Health (PMC). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Purity Validation of Isoxazole Libraries: The UPLC-MS Advantage
For researchers, scientists, and drug development professionals, the integrity of a screening library is the bedrock of any successful drug discovery campaign. A compound library, particularly one rich in privileged scaffolds like isoxazoles, holds immense potential. However, this potential is immediately compromised if the purity of its constituents is unknown or misrepresented. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of isoxazole libraries, making a data-supported case for the superiority of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). As a Senior Application Scientist, my objective is not merely to provide a protocol but to illuminate the causality behind the experimental choices, ensuring a robust, self-validating system for generating high-confidence data.
The synthesis of isoxazole derivatives, while versatile, can be challenging. Reactions may result in mixtures of regioisomers with similar polarities, alongside unreacted starting materials and byproducts, making purification difficult.[1] Relying on older, lower-resolution analytical techniques for purity assessment can lead to the costly propagation of erroneous structure-activity relationship (SAR) data, where the biological activity is mistakenly attributed to the intended compound instead of a potent impurity.
The Analytical Crossroads: Why UPLC-MS Surpasses Traditional HPLC
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been a workhorse in analytical chemistry. However, for the demands of high-throughput library validation, it presents significant limitations. Ultra-Performance Liquid Chromatography (UPLC) represents a paradigm shift, utilizing columns packed with sub-2-micron particles to operate at higher pressures.[2] This fundamental change dramatically enhances resolution, sensitivity, and, most critically for library screening, speed.[3][4] When coupled with a mass spectrometer, UPLC becomes an unparalleled tool for both quantification and identity confirmation.[5]
The mass spectrometer acts as a highly specific detector, providing mass-to-charge ratio (m/z) information for each eluting peak. This is a crucial advantage over UV detection, as it allows for the confirmation that the major peak in the chromatogram corresponds to the expected molecular weight of the synthesized isoxazole derivative. Furthermore, it can reveal the presence of co-eluting impurities that would be invisible to a UV detector.[6]
| Performance Metric | Traditional HPLC-UV | UPLC-MS | Rationale for Superiority |
| Analysis Time | 10-15 minutes per sample | 1-3 minutes per sample | UPLC's higher efficiency allows for faster gradient separations without sacrificing resolution, dramatically increasing throughput.[3] |
| Resolution | Moderate | High to Ultra-High | Sub-2-micron particles provide significantly greater peak capacity, enabling the separation of closely related isomers and impurities.[2] |
| Sensitivity | Good | Excellent | Narrower peaks from UPLC lead to higher peak concentrations, enhancing the signal-to-noise ratio for both UV and MS detectors.[4][7] |
| Specificity | Low (relies on retention time) | High (retention time + m/z) | MS provides molecular weight information, confirming compound identity and flagging impurities, even if they co-elute.[6] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates significantly reduce solvent usage, leading to cost savings and a greener laboratory footprint.[7] |
Building a Trustworthy Validation Workflow: A "Fit-for-Purpose" Approach
The objective of validating a large chemical library is to confirm identity and establish a semi-quantitative purity value for each compound, ensuring it is "fit-for-purpose" for screening. While we draw from the rigorous principles of regulatory guidelines like ICH Q2(R2) and FDA recommendations, we adapt them for a high-throughput screening context rather than full GMP-level validation for a single active pharmaceutical ingredient (API).[8][9][10] The core validation parameters of concern are specificity, precision, and range.[11]
The workflow begins with a clear definition of the method's purpose and performance requirements, known as the Analytical Target Profile (ATP).[8] This informs the development of a method that is robust and suitable for routine use.[11]
Experimental Protocol: High-Throughput Purity Analysis of Isoxazole Libraries
This protocol describes a universal, fast-gradient UPLC-MS method designed for the purity screening of diverse isoxazole libraries.
Part A: Instrumentation and Method Development
The causality behind our choices is paramount. We select a C18 reversed-phase column because it is a versatile stationary phase suitable for a wide range of small molecules, including the varied structures within an isoxazole library. The sub-2 µm particle size is non-negotiable as it delivers the high resolution and speed required.[2] A fast gradient is developed to elute a wide polarity range of compounds in the shortest possible time, maximizing throughput.
1. UPLC-MS Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Designed to handle the high backpressures generated by sub-2 µm particle columns.[4] |
| Mass Spectrometer | Single Quadrupole (e.g., Waters QDa) | Provides robust and reliable mass confirmation for high-throughput applications.[12] |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Offers excellent separation efficiency and chemical stability across a broad pH range. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier that aids in the ionization of analytes for positive-mode ESI-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with low viscosity, suitable for high-pressure applications. |
| Gradient | 5% to 95% B over 1.5 minutes | A rapid, generic gradient to accommodate a diverse library of compounds quickly. |
| Flow Rate | 0.6 mL/min | A typical flow rate for a 2.1 mm ID column that balances speed and separation efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 1-2 µL | Small injection volumes prevent column overloading and maintain sharp peaks. |
| MS Ionization | Electrospray (ESI), Positive Mode | ESI is a soft ionization technique suitable for most small molecules; many isoxazoles contain basic nitrogen atoms that readily protonate. |
| MS Scan Range | m/z 100 - 800 | A wide scan range to cover the expected molecular weights of the library compounds and potential dimers or adducts. |
| UV/PDA Detection | 210 - 400 nm | Provides orthogonal UV purity data. The broad range captures most chromophores. |
2. System Suitability Test (SST): Before analyzing any library plates, the system's readiness must be verified.
-
Procedure: Prepare a standard solution of a known, pure isoxazole analog or a commercial standard (e.g., caffeine).
-
Execution: Make five replicate injections of the SST solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for retention time and peak area should be ≤ 2%.[13] This ensures the system is performing consistently.
Part B: Sample Preparation
The goal is to transfer a representative sample from a high-concentration library stock plate (typically DMSO) to an analysis-ready format.
-
Stock Plate Thawing: Allow the frozen library stock plate (e.g., 10 mM in DMSO) to thaw completely at room temperature.
-
Intermediate Plate Preparation: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 2 µL) from the stock plate into a new 96-well plate containing a larger volume of diluent (e.g., 198 µL of 50:50 Acetonitrile:Water). This creates a 1:100 dilution to a final concentration of approximately 100 µM.
-
Sealing and Mixing: Seal the analysis-ready plate with a pierceable cap mat and mix thoroughly by vortexing. This ensures sample homogeneity.
-
Centrifugation: Centrifuge the plate briefly to collect all liquid at the bottom of the wells and remove any potential air bubbles.
Part C: Data Acquisition and Processing
-
Sequence Setup: Create a sequence in the instrument control software. Include initial blank injections (diluent only) to ensure a clean baseline, followed by the SST injections, and then the samples from the analysis-ready plate.
-
Automated Processing Method: The power of UPLC-MS for library validation lies in automated data processing.
-
Peak Integration: Set the processing method to automatically integrate all peaks in the chromatogram that are above a defined signal-to-noise threshold (e.g., 10:1).
-
Purity Calculation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram (% Area = [Area of Main Peak / Sum of All Peak Areas] x 100).
-
Mass Confirmation: The software should automatically extract the mass spectrum for the main peak and confirm that the observed m/z matches the expected molecular weight ([M+H]+) of the target compound.
-
Interpreting the Data: The Synergy of Orthogonal Detection
A key advantage of a UPLC-PDA-MS system is the acquisition of two orthogonal datasets for each sample. A compound might appear pure by UV but show significant impurities in the mass data, or vice-versa.
-
High UV Purity, Low MS Purity: This can occur if an impurity lacks a strong UV chromophore but ionizes well in the mass spectrometer.
-
Low UV Purity, High MS Purity: This could happen if an impurity has a very strong UV chromophore but does not ionize, or if the main peak corresponds to the correct mass but degradation products or isomers are also present and detected by UV.
Trustworthy purity assessment relies on the convergence of both detection methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 3. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. agilent.com [agilent.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Standard Operating Procedure & PPE Guide: Handling 5-Sulfamoyl-1,2-oxazole-3-carboxamide
As drug development professionals and application scientists, handling highly reactive intermediates requires more than basic compliance; it demands a mechanistic understanding of chemical hazards and field-proven operational logistics. 5-Sulfamoyl-1,2-oxazole-3-carboxamide (CAS: 1909327-98-5) is a critical synthetic building block featuring an isoxazole ring, a sulfamoyl group, and a carboxamide moiety.
This guide provides the essential, step-by-step operational and logistical frameworks required to handle this compound safely, ensuring scientific integrity, personnel protection, and environmental compliance.
Hazard Assessment & Physiological Causality
Before donning Personal Protective Equipment (PPE), it is critical to understand why specific protections are necessary. Based on standard Safety Data Sheet (SDS) evaluations for this compound [1], it exhibits multiple Globally Harmonized System (GHS) hazards [2]. The presence of the sulfonamide moiety also warrants caution due to potential hypersensitivity reactions in susceptible individuals.
Table 1: GHS Hazard Classification & Causality Summary
| GHS Code | Hazard Statement | Physiological Rationale & Causality |
| H302 | Harmful if swallowed | Ingestion of the active pharmaceutical intermediate (API) can lead to systemic toxicity. Accidental ingestion typically occurs via cross-contamination from gloved hands to the face or food. |
| H315 | Causes skin irritation | The compound can disrupt the lipid bilayer of the stratum corneum, leading to localized dermatitis upon prolonged contact. |
| H319 | Causes serious eye irritation | Fine crystalline powders can cause mechanical abrasion to the cornea, while the chemical nature of the compound induces acute inflammatory responses in the conjunctiva. |
| H335 | May cause respiratory irritation | Inhalation of aerosolized powder deposits micro-particulates into the upper respiratory tract, triggering mucosal irritation and potential bronchospasm. |
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient for handling concentrated, biologically active powders. The following PPE matrix is engineered to mitigate the specific risks outlined in Table 1, aligning with OSHA guidelines for handling hazardous chemicals [3].
Table 2: Required PPE & Operational Justification
| PPE Category | Specification | Operational Causality |
| Hand Protection | Double Nitrile Gloves (Base)Butyl Rubber (Outer, if using DMSO) | Nitrile effectively blocks dry powder. However, if using Dimethyl Sulfoxide (DMSO) for dissolution, DMSO acts as a carrier solvent that rapidly penetrates nitrile. Butyl rubber provides superior chemical resistance, preventing transdermal delivery of the dissolved compound. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Safety glasses with side shields leave gaps. Tight-fitting goggles prevent ocular exposure to airborne particulates (H319) generated during weighing. |
| Respiratory & Engineering | Chemical Fume Hood(Face velocity: 80–120 fpm) | The primary engineering control. Prevents inhalation of respiratory irritants (H335). If a hood is unavailable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is mandatory. |
| Body Protection | Tyvek Lab Coat or Cotton Coat with Impermeable Apron | Prevents the accumulation of micro-powders on personal clothing, which could lead to chronic, low-dose exposure outside the laboratory environment. |
Operational Workflow: Safe Handling & Weighing Protocol
The highest risk of exposure occurs during the transfer and weighing of the dry powder. This protocol utilizes self-validating steps to ensure absolute containment.
Step-by-Step Methodology
Step 1: Engineering Control Verification
-
Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm).
-
Causality: This specific velocity ensures sufficient negative pressure to capture aerosolized particles without creating turbulent eddies that could blow the powder out of the hood and into the operator's breathing zone.
-
Validation Check: Tape a small strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the sash. It should pull gently and steadily inward.
Step 2: Static Elimination
-
Action: Pass the weighing spatula and anti-static weighing boat through an anti-static ionizer before handling the powder.
-
Causality: this compound is a fine crystalline powder. Static charge causes electrostatic repulsion, leading to sudden aerosolization and contamination of the balance enclosure.
Step 3: Mass Transfer
-
Action: Transfer the required mass into the weighing boat, then immediately transfer the powder into a pre-labeled glass vial.
-
Validation Check: After removing the weighing boat, verify the analytical balance returns to exactly 0.0000 g. A non-zero reading indicates a micro-spill on the balance pan, requiring immediate localized decontamination.
Step 4: In Situ Dissolution
-
Action: Add the carrier solvent (e.g., DMSO, DMF, or buffer) directly to the vial inside the fume hood. Seal with a PTFE-lined cap before removing the vial from the hood.
-
Causality: Transporting dry powder across the lab increases exposure risk. Dissolving it locks the active compound into a liquid matrix, completely neutralizing the inhalation hazard (H335) during transport.
Spill Response & Decontamination Protocol
In the event of a powder spill, dry sweeping is strictly prohibited as it forces particulates into the air [4]. Follow this self-validating wet-wipe method.
-
Isolate: Alert personnel and restrict access to the spill area.
-
Contain (The Wet-Wipe Method): Cover the spilled powder with absorbent paper towels lightly dampened with water or a 10% ethanol solution.
-
Causality: Dampening the spill eliminates aerosolization by increasing the mass and cohesion of the particles.
-
-
Collect: Wipe inward from the edges of the spill to the center to prevent spreading. Place the contaminated towels into a designated hazardous solid waste bag.
-
Chemical Wash: Wash the surface with a standard laboratory detergent, followed by a 70% ethanol wipe to remove any residual hydrophobic organic compounds.
-
Validation Check: Turn off the ambient room lights and inspect the surface using a flashlight held at a low, oblique angle. Look for any remaining crystalline reflections. If reflections are seen, repeat Step 4.
Workflow & Logistics Diagram
The following diagram maps the critical decision points in the handling and disposal lifecycle of this compound.
Operational workflow for safe handling, spill response, and waste disposal of the compound.
Waste Disposal Plan
Proper segregation is required to comply with EPA and institutional environmental health and safety (EHS) guidelines [4].
-
Solid Waste: All contaminated PPE (gloves, disposable aprons), empty chemical vials, and paper towels used for decontamination must be placed in a sealed, labeled "Hazardous Solid Waste" container. Do not place in general biohazard or municipal trash.
-
Liquid Waste: If the compound is dissolved in a solvent, the waste must be segregated based on the solvent type.
-
Non-Halogenated: If dissolved in DMSO, Ethanol, or Water, dispose of in the "Non-Halogenated Organic Waste" carboy.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, it must go into the "Halogenated Organic Waste" carboy.
-
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information.[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
